Melanoxazal
Description
isolated from the fermentation broth of Trichoderma; inhibits melanin synthesis; structure given in first source
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
(2E)-3-hydroxy-2-(1,3-oxazol-4-ylmethylidene)butanal |
InChI |
InChI=1S/C8H9NO3/c1-6(11)7(3-10)2-8-4-12-5-9-8/h2-6,11H,1H3/b7-2- |
InChI Key |
BZXLEEHULFONSG-UQCOIBPSSA-N |
Isomeric SMILES |
CC(/C(=C\C1=COC=N1)/C=O)O |
Canonical SMILES |
CC(C(=CC1=COC=N1)C=O)O |
Synonyms |
(E)-4-(2'-formyl-3'-hydroxybuten-1'-yl)oxazole melanoxazal |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Melanoxazal: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melanoxazal, a novel melanin biosynthesis inhibitor, represents a significant discovery in the ongoing search for potent and specific modulators of pigmentation. Isolated from the fermentation broth of Trichoderma sp. ATF-451, this oxazole-containing compound has demonstrated notable inhibitory effects on melanin formation and mushroom tyrosinase activity. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols, quantitative data, and a proposed mechanism of action within the broader context of melanogenesis signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Biological Activity
This compound was first identified as a potent inhibitor of melanin biosynthesis in a screening program that utilized the larval haemolymph of the silkworm, Bombyx mori.[1] The producing organism was identified as Trichoderma sp. ATF-451. Subsequent studies revealed that this compound also exhibits strong inhibitory activity against mushroom tyrosinase, a key enzyme in the melanogenesis pathway.[1]
Quantitative Biological Activity Data
The inhibitory potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values against both melanin formation and mushroom tyrosinase activity.
| Assay | Target | IC50 Value |
| Melanin Formation Inhibition | Larval Haemolymph of Bombyx mori | 30.1 µg/mL |
| Enzyme Inhibition | Mushroom Tyrosinase | 4.2 µg/mL |
Isolation and Purification
The isolation of this compound from the fermentation broth of Trichoderma sp. ATF-451 involves a multi-step process combining adsorption, solvent extraction, and chromatographic techniques.[1]
Fermentation of Trichoderma sp. ATF-451
A detailed protocol for the fermentation of Trichoderma sp. ATF-451 to produce this compound is crucial for its consistent and scalable production. While the original publication does not provide an exhaustive protocol, a general methodology can be inferred and is presented below as a representative procedure.
Experimental Protocol: Fermentation
-
Inoculum Preparation: A seed culture of Trichoderma sp. ATF-451 is prepared by inoculating a suitable liquid medium (e.g., potato dextrose broth) and incubating for 2-3 days at 28°C with shaking.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A typical medium for fungal fermentation consists of a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts.
-
Fermentation Conditions: The production culture is incubated for 5-7 days at 28°C with continuous agitation and aeration to ensure optimal growth and metabolite production.
-
Harvesting: After the incubation period, the fermentation broth is harvested by separating the mycelia from the culture supernatant, which contains the secreted this compound.
Extraction and Chromatographic Purification
The following workflow outlines the sequential steps for extracting and purifying this compound from the fermentation broth.
Caption: Workflow for the extraction and purification of this compound.
Experimental Protocol: Extraction and Purification
-
Carbon Adsorption: The harvested fermentation broth is passed through a column packed with activated carbon. This compound and other organic molecules adsorb to the carbon matrix.
-
Elution: The adsorbed compounds are then eluted from the carbon column using a suitable organic solvent, such as methanol or acetone.
-
Solvent Extraction: The resulting eluate is concentrated and then subjected to liquid-liquid extraction with ethyl acetate. This compound partitions into the organic phase.
-
Silica Gel Column Chromatography: The ethyl acetate extract is concentrated and loaded onto a silica gel column. The column is eluted with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing this compound.
-
Final Purification: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the final product.
Structural Elucidation and Physicochemical Properties
The molecular structure of this compound was determined to be (E)-4-(2'-formyl-3'-hydroxybuten-1'-yl) oxazole through nuclear magnetic resonance (NMR) analysis.[1] Its molecular formula is C8H9NO3.[1]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below. Further characterization is required to determine properties such as melting point, specific rotation, and detailed solubility in various solvents.
| Property | Value |
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.16 g/mol |
| Appearance | White powder (inferred) |
| UV λmax | Not reported |
| IR (KBr) νmax | Not reported |
NMR Spectroscopic Data
The structural determination of this compound relied on detailed analysis of its ¹H and ¹³C NMR spectra. While the original publication provides the final structure, the complete raw spectral data is not available. Researchers seeking to confirm the structure would need to acquire and interpret these spectra.
Mechanism of Action and Signaling Pathways
This compound's inhibitory effect on melanin biosynthesis is attributed to its ability to inhibit tyrosinase, the rate-limiting enzyme in the melanogenesis pathway. Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting this enzyme, this compound effectively blocks the initial steps of melanin production.
The regulation of melanogenesis is a complex process involving multiple signaling pathways that converge on the regulation of tyrosinase expression and activity. The primary pathway involves the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R), leading to an increase in intracellular cyclic AMP (cAMP) levels. This activates protein kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, including the gene for tyrosinase.
Caption: Simplified signaling pathway of melanogenesis and the inhibitory action of this compound.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
The following is a representative protocol for determining the tyrosinase inhibitory activity of a compound like this compound.
-
Reagents and Solutions:
-
Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).
-
L-DOPA solution (e.g., 2 mM in phosphate buffer).
-
Phosphate buffer (e.g., 0.1 M, pH 6.8).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Positive control (e.g., kojic acid).
-
-
Assay Procedure (96-well plate format):
-
Add phosphate buffer to each well.
-
Add the test compound solution or control to the respective wells.
-
Add the mushroom tyrosinase solution to all wells and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a set period (e.g., 20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each concentration of the test compound and the control.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control without an inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This compound stands out as a promising natural product with significant potential as a melanin biosynthesis inhibitor. Its potent activity against mushroom tyrosinase warrants further investigation into its efficacy and safety in more complex biological systems, such as in vitro human cell cultures and in vivo animal models. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon, facilitating further exploration of this compound's therapeutic and cosmetic applications. Future research should focus on elucidating its precise mechanism of action, including its interaction with the active site of tyrosinase, and on optimizing its production through fermentation and synthetic approaches.
References
Melanoxazal from Trichoderma sp.: A Technical Guide to its Isolation, Characterization, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melanoxazal, a novel oxazole-containing metabolite isolated from Trichoderma sp. ATF-451, has demonstrated significant potential as a melanin biosynthesis inhibitor. Its primary mechanism of action is the direct inhibition of tyrosinase, the rate-limiting enzyme in the melanogenesis pathway. This technical guide provides a comprehensive overview of this compound, including its discovery, physicochemical properties, and biological activity. Detailed, albeit generalized, protocols for the cultivation of the source organism, as well as the extraction and purification of this compound, are presented. Furthermore, this document elucidates the key signaling pathways involved in melanogenesis and the specific point of inhibition by this compound, supported by data-driven visualizations to facilitate a deeper understanding for research and drug development applications.
Introduction
The quest for potent and safe inhibitors of melanogenesis is a significant focus in dermatology and cosmetology for the management of hyperpigmentation disorders. Fungi, known for their diverse secondary metabolite production, represent a promising source of novel bioactive compounds. This compound, discovered from the fermentation broth of Trichoderma sp. ATF-451, has emerged as a noteworthy inhibitor of melanin synthesis.[1] This guide serves as a technical resource for researchers interested in the isolation, characterization, and further investigation of this compound's biological activities.
Physicochemical Properties and Structure
This compound is characterized by a novel oxazole-containing structure. Its molecular formula has been determined as C₈H₉NO₃. Spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR), has established its structure as (E)-4-(2'-formyl-3'-hydroxybuten-1'-yl) oxazole.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Structure | (E)-4-(2'-formyl-3'-hydroxybuten-1'-yl) oxazole | [1] |
| Biological Activity | Melanin Biosynthesis Inhibitor, Tyrosinase Inhibitor | [1] |
Biological Activity and Quantitative Data
This compound exhibits potent inhibitory activity against melanin formation. Its efficacy has been quantified in both a biological system and against the key enzyme, tyrosinase.
Table 2: Bioactivity of this compound
| Assay | IC₅₀ Value (µg/mL) | Reference |
| Melanin formation in larval haemolymph of Bombyx mori | 30.1 | [1] |
| Mushroom Tyrosinase Inhibition | 4.2 | [1] |
Experimental Protocols
The following sections outline the generalized protocols for the production and isolation of this compound based on the available literature. It is important to note that specific parameters for the Trichoderma sp. strain ATF-451 are not extensively detailed in the public domain, and therefore, optimization may be required.
Cultivation of Trichoderma sp. ATF-451
A generalized workflow for the cultivation of Trichoderma sp. for the production of secondary metabolites is presented below. The specific media composition and fermentation parameters for optimal this compound yield from strain ATF-451 would need to be empirically determined.
Protocol:
-
Inoculum Preparation: Aseptically transfer a viable sample of Trichoderma sp. ATF-451 from a stock culture to a suitable seed medium. Incubate under conditions that promote vigorous vegetative growth.
-
Production Fermentation: Inoculate a larger volume of a production medium with the seed culture. The production medium should be designed to support secondary metabolite production.
-
Incubation: Maintain the fermentation under controlled conditions of temperature, pH, aeration, and agitation for a sufficient duration to allow for the biosynthesis of this compound.
-
Harvesting: After the incubation period, harvest the fermentation broth for the extraction of this compound.
Extraction and Purification of this compound
The isolation of this compound from the fermentation broth involves a multi-step process to separate it from other metabolites and media components.[1]
Protocol:
-
Carbon Adsorption: The fermentation broth is first treated with activated carbon to adsorb this compound and other organic molecules.
-
Elution: The adsorbed compounds are then eluted from the carbon using a suitable organic solvent.
-
Ethyl Acetate Extraction: The resulting eluate is subjected to liquid-liquid extraction with ethyl acetate to partition this compound into the organic phase.
-
Concentration: The ethyl acetate phase is collected and concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Column Chromatography: The crude extract is purified by silica gel column chromatography. A step or gradient elution with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate with increasing polarity) is used to separate this compound from other compounds. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing pure this compound.
-
Final Purification: The fractions containing pure this compound are pooled and the solvent is evaporated to yield the final product.
Mechanism of Action: Inhibition of Melanogenesis
Melanogenesis is a complex signaling cascade that leads to the production of melanin in melanosomes. The key regulatory enzyme in this pathway is tyrosinase. This compound exerts its inhibitory effect by directly targeting this enzyme.
The Melanogenesis Signaling Pathway
The production of melanin is initiated by the binding of signaling molecules, such as α-melanocyte-stimulating hormone (α-MSH), to the melanocortin 1 receptor (MC1R) on the surface of melanocytes. This triggers a cascade of intracellular events.
Pathway Description:
-
Receptor Activation: α-MSH binds to MC1R.
-
Second Messenger Production: This binding activates adenylate cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Kinase Activation: cAMP activates Protein Kinase A (PKA).
-
Transcription Factor Phosphorylation: PKA phosphorylates the cAMP response element-binding protein (CREB).
-
Master Regulator Expression: Phosphorylated CREB upregulates the expression of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.
-
Tyrosinase Gene Transcription: MITF binds to the promoter of the tyrosinase gene, initiating its transcription.
-
Tyrosinase Synthesis: The tyrosinase mRNA is translated into the tyrosinase enzyme.
-
Melanin Synthesis: Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, the rate-limiting steps in melanin synthesis.
This compound's Point of Inhibition
As indicated by its potent inhibitory activity against mushroom tyrosinase (IC₅₀ = 4.2 µg/mL), this compound directly targets and inhibits the function of the tyrosinase enzyme.[1] This direct inhibition prevents the conversion of L-tyrosine to melanin, effectively halting the melanogenesis pathway at its critical enzymatic step. The precise kinetics of this inhibition (e.g., competitive, non-competitive, or mixed) have not been reported and represent an area for further investigation.
Conclusion and Future Directions
This compound, a secondary metabolite from Trichoderma sp. ATF-451, is a promising natural product for the inhibition of melanin biosynthesis. Its well-defined structure and potent tyrosinase inhibitory activity make it an attractive candidate for further development in the fields of dermatology and cosmetics. Future research should focus on:
-
Optimization of Fermentation: Developing a high-yield fermentation process for this compound production.
-
Biosynthetic Pathway Elucidation: Understanding the genetic and enzymatic basis of this compound biosynthesis in Trichoderma sp. could enable synthetic biology approaches for enhanced production.
-
Detailed Mechanistic Studies: Investigating the kinetic parameters of tyrosinase inhibition and exploring potential effects on other components of the melanogenesis signaling pathway.
-
In Vivo Efficacy and Safety: Evaluating the efficacy and safety of this compound in preclinical and clinical models of hyperpigmentation.
This technical guide provides a foundational understanding of this compound and a framework for its further scientific exploration and potential therapeutic application.
References
Melanoxazal: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melanoxazal, a naturally occurring oxazole derivative, has emerged as a compound of significant interest due to its potent inhibitory effects on melanin biosynthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It is intended to serve as a foundational resource for researchers and professionals engaged in the fields of dermatology, pharmacology, and drug development. This document details its mechanism of action as a tyrosinase inhibitor, offers generalized protocols for its isolation and synthesis, and presents its known biological effects in a structured format.
Chemical Structure and Properties
This compound, with the IUPAC name (E)-4-(2'-formyl-3'-hydroxybuten-1'-yl) oxazole, is a novel heterocyclic compound isolated from the fermentation broth of Trichoderma sp.[1]. Its unique structure, featuring an oxazole ring linked to a functionalized butenal side chain, is central to its biological activity.
Chemical Structure
-
IUPAC Name: (E)-4-(2'-formyl-3'-hydroxybuten-1'-yl) oxazole[1]
-
Molecular Formula: C₈H₉NO₃[1]
-
Canonical SMILES: C1=C(OC=N1)C=C(C=O)C(O)C
-
InChI Key: Not available in the searched literature.
Physicochemical Properties
| Property | Value | Source/Inference |
| Molecular Weight | 167.16 g/mol | Calculated from the molecular formula (C₈H₉NO₃). |
| Appearance | Expected to be a crystalline solid or oil at room temperature. | Based on the general physical state of similar natural products. |
| Solubility | Likely soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Limited solubility in water is expected. | Inferred from its isolation procedure involving ethyl acetate extraction and the common solubility of oxazole derivatives. |
| pKa | The oxazole ring is weakly basic. The hydroxyl group is weakly acidic. | General chemical knowledge of oxazole and hydroxyl functional groups. The pKa of the conjugate acid of oxazole is approximately 0.8. |
| Stability | May be sensitive to strong acids, bases, and high temperatures. | The butenal side chain and oxazole ring may be susceptible to degradation under harsh conditions. |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of melanin biosynthesis, primarily through its targeted inhibition of tyrosinase, the key enzyme in the melanogenesis pathway.
Quantitative Biological Data
| Assay | Organism/Enzyme Source | IC₅₀ Value | Reference |
| Melanin Formation Inhibition | Bombyx mori (silkworm) larval haemolymph | 30.1 µg/mL | [1] |
| Mushroom Tyrosinase Inhibition | Agaricus bisporus (mushroom) | 4.2 µg/mL | [1] |
Mechanism of Action: Tyrosinase Inhibition
The primary mechanism of action of this compound is the inhibition of tyrosinase. This copper-containing enzyme catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting tyrosinase, this compound effectively blocks the production of melanin. The specific mode of inhibition (e.g., competitive, non-competitive) has not been detailed in the available literature.
Potential Impact on Melanogenesis Signaling Pathways
While direct studies on this compound's influence on specific signaling pathways are lacking, its action as a tyrosinase inhibitor suggests it would impact the downstream events of melanogenesis. The following diagram illustrates a generalized view of the melanogenesis signaling pathway and the point of intervention for a tyrosinase inhibitor like this compound.
Caption: Generalized melanogenesis signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections provide generalized experimental protocols for the isolation, synthesis, and activity assessment of this compound, based on standard laboratory practices and information from related studies.
Isolation and Purification from Trichoderma sp.
This compound was originally isolated from the fermentation broth of Trichoderma sp. ATF-451. A general workflow for its purification is outlined below.
Caption: General workflow for the isolation and purification of this compound.
Protocol:
-
Fermentation: Culture Trichoderma sp. in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal growth conditions (temperature, pH, agitation) for a sufficient period to allow for secondary metabolite production.
-
Filtration: Separate the fungal biomass from the culture broth by filtration through cheesecloth or a similar filter medium.
-
Carbon Adsorption: The culture filtrate is passed through a column packed with activated carbon to adsorb the organic metabolites.
-
Elution: The adsorbed compounds are eluted from the carbon using an appropriate organic solvent, such as methanol or acetone.
-
Solvent Extraction: The eluate is concentrated under reduced pressure and then subjected to liquid-liquid extraction with a solvent like ethyl acetate to partition the nonpolar and semi-polar compounds.
-
Chromatography: The ethyl acetate extract is concentrated and subjected to silica gel column chromatography. A gradient of solvents (e.g., hexane-ethyl acetate) is typically used to separate the compounds based on polarity.
-
Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final Purification: The fractions containing the compound of interest are pooled and may be subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain pure this compound.
Synthesis of this compound
A specific, detailed synthesis protocol for this compound is not available in the public domain. However, the synthesis of functionalized oxazoles is a well-established area of organic chemistry. A plausible, though hypothetical, retrosynthetic analysis suggests that this compound could be synthesized from simpler precursors.
Hypothetical Retrosynthesis and Synthesis:
The synthesis of a substituted oxazole such as this compound would likely involve the formation of the oxazole ring, followed by or preceded by the construction of the butenal side chain. Common methods for oxazole synthesis include the Robinson-Gabriel synthesis (cyclodehydration of 2-acylaminoketones) or the van Leusen reaction. The stereoselective formation of the (E)-alkene and the introduction of the formyl and hydroxyl groups would be key challenges.
Tyrosinase Inhibition Assay
The following is a generalized protocol for assessing the tyrosinase inhibitory activity of this compound.
Caption: Workflow for a mushroom tyrosinase inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a phosphate buffer solution (e.g., 50 mM, pH 6.8).
-
Prepare a stock solution of mushroom tyrosinase in the phosphate buffer.
-
Prepare a stock solution of L-tyrosine (or L-DOPA) in the phosphate buffer.
-
Prepare serial dilutions of this compound and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO) and then dilute in the buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the phosphate buffer.
-
Add the this compound solution at various concentrations (or the positive control/vehicle control).
-
Add the mushroom tyrosinase solution.
-
Pre-incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the L-tyrosine solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance of the plate at a wavelength corresponding to the formation of dopachrome (typically 475-490 nm) using a microplate reader.
-
Continue to take readings at regular intervals for a set period (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of tyrosinase inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Future Directions
While this compound shows promise as a melanin biosynthesis inhibitor, further research is required to fully elucidate its potential. Key areas for future investigation include:
-
Detailed Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility, and pKa.
-
Total Synthesis: Development of an efficient and scalable synthetic route.
-
Mechanism of Action: Detailed kinetic studies to determine the mode of tyrosinase inhibition and investigation into its effects on other melanogenesis-related signaling pathways.
-
In Vivo Efficacy and Safety: Evaluation of the efficacy and safety of this compound in animal models and eventually in human clinical trials for hyperpigmentation disorders.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to identify compounds with improved potency and drug-like properties.
Conclusion
This compound is a compelling natural product with demonstrated anti-melanogenic properties. Its potent inhibition of tyrosinase makes it a valuable lead compound for the development of novel therapeutic and cosmetic agents for the management of hyperpigmentation. This technical guide consolidates the currently available information on this compound and provides a framework for future research and development efforts.
References
Melanoxazal: A Technical Guide to its Mechanism of Action as a Novel Tyrosinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide is based on publicly available scientific literature. Melanoxazal is a naturally derived compound and is not an approved therapeutic agent. The experimental protocols described are representative examples of standard assays used in the field and may require optimization.
Executive Summary
This compound is a naturally occurring small molecule isolated from the fermentation broth of Trichoderma sp. ATF-451.[1] It has been identified as a potent inhibitor of melanin biosynthesis. The primary mechanism of action for this compound is the direct inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[1] By targeting tyrosinase, this compound effectively suppresses the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, critical steps in the melanin synthesis pathway. This inhibitory action has been demonstrated in both enzymatic assays and cell-based models, highlighting its potential as a modulator of pigmentation.
Core Mechanism of Action
Melanogenesis, the process of melanin synthesis, is predominantly regulated by the enzymatic activity of tyrosinase.[2][3] This copper-containing enzyme catalyzes the initial and rate-limiting hydroxylation of L-tyrosine to 3,4-dihydroxyphenylalanine (L-DOPA).[2][4] Subsequently, tyrosinase oxidizes L-DOPA into dopaquinone. Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form either black/brown eumelanin or yellow/red pheomelanin.
This compound exerts its biological effect through potent, direct inhibition of tyrosinase.[1] This action blocks the melanin synthesis cascade at its earliest stage, preventing the formation of the necessary precursors for both eumelanin and pheomelanin.
Signaling Pathway Context
The expression and activity of tyrosinase are controlled by complex signaling pathways within melanocytes. A key pathway is the Melanocortin 1 Receptor (MC1R) signaling cascade.[2][5] Activation of MC1R by ligands such as α-melanocyte-stimulating hormone (α-MSH) leads to an increase in intracellular cyclic AMP (cAMP).[2][5] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein).[5] Phosphorylated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte gene expression, including the gene for tyrosinase (TYR).[4][5]
This compound's mechanism is downstream of these signaling events, directly targeting the tyrosinase enzyme itself rather than the upstream signaling components that regulate its expression.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in enzymatic and cell-based assays. The available data is summarized below.
| Parameter | Assay Type | Target Organism/System | Value | Reference |
| IC₅₀ | Mushroom Tyrosinase Activity | In vitro enzymatic assay | 4.2 µg/mL | [1] |
| IC₅₀ | Melanin Formation | Silkworm (Bombyx mori) larval haemolymph | 30.1 µg/mL | [1] |
Note: The molecular formula for this compound is C₈H₉NO₃.[1] Further studies would be required to determine its molar inhibitory constants (Kᵢ).
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize the mechanism of action of tyrosinase inhibitors like this compound.
Protocol: Mushroom Tyrosinase Inhibition Assay (In Vitro)
This protocol outlines a colorimetric assay to determine the IC₅₀ value of a compound against mushroom tyrosinase.
1. Materials and Reagents:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (or test compound)
-
Kojic acid (positive control)
-
Sodium Phosphate Buffer (e.g., 100 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader (475 nm absorbance)
2. Methodology:
-
Reagent Preparation:
-
Prepare a 1000 U/mL stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a 2.5 mM L-DOPA substrate solution in phosphate buffer.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO. Create a serial dilution series in DMSO, then dilute further in phosphate buffer to achieve final assay concentrations. Ensure the final DMSO concentration in all wells is ≤1%.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 40 µL of phosphate buffer.
-
Add 20 µL of the tyrosinase solution (200 U/mL final concentration).
-
Add 20 µL of this compound dilution (or control: DMSO for negative, Kojic acid for positive).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 475 nm (A₀).
-
Incubate the plate at 25°C for 20 minutes.
-
Measure the final absorbance at 475 nm (A₁).
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [1 - (ΔA_sample / ΔA_control)] * 100 where ΔA = A₁ - A₀.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response).
-
References
- 1. This compound, new melanin biosynthesis inhibitor discovered by using the larval haemolymph of the silkworm, Bombyx mori. Production, isolation, structural elucidation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Pathways in Melanogenesis | MDPI [mdpi.com]
- 3. Signaling Pathways in Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways [mdpi.com]
- 5. SIGNALING PATHWAYS IN MELANOSOME BIOGENESIS AND PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
Melanoxazal as a Tyrosinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melanoxazal is a naturally derived oxazole-containing compound that has demonstrated notable inhibitory effects on tyrosinase, the key enzyme in melanin biosynthesis. Isolated from the fermentation broth of Trichoderma sp. ATF-451, this small molecule presents a promising scaffold for the development of novel depigmenting agents.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its mechanism of action as a tyrosinase inhibitor. Due to the limited specific data available for this compound, this document integrates foundational information with generally accepted experimental protocols and conceptual frameworks within the field of tyrosinase inhibition research to serve as a practical resource for scientists and drug development professionals.
Introduction to this compound and Tyrosinase Inhibition
Melanin, the primary pigment responsible for skin, hair, and eye color, is produced through a process called melanogenesis.[3] The overproduction or abnormal distribution of melanin can lead to various hyperpigmentation disorders, such as melasma and age spots.[4] Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[4][5] Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation.[5]
This compound, with the chemical formula C8H9NO3, was identified as a potent inhibitor of melanin biosynthesis.[1][2] Its unique oxazole structure distinguishes it from many other known tyrosinase inhibitors.[1][2]
Quantitative Data on this compound's Inhibitory Activity
The primary quantitative data available for this compound's bioactivity comes from its initial discovery and characterization. These findings are summarized in the table below. It is important to note that further detailed kinetic studies, including the determination of the inhibition constant (Ki) and the specific type of inhibition (e.g., competitive, non-competitive), have not been extensively reported in publicly available literature.
| Biological System | Assay | IC50 Value | Reference |
| Mushroom Tyrosinase | Enzyme Inhibition Assay | 4.2 µg/mL | [1][2] |
| Silkworm (Bombyx mori) Larval Haemolymph | Melanin Formation Inhibition | 30.1 µg/mL | [1][2] |
Postulated Mechanism of Action and Signaling Pathways
While the precise kinetic mechanism of tyrosinase inhibition by this compound has not been elucidated, we can postulate potential mechanisms based on the behavior of other tyrosinase inhibitors. Generally, inhibitors can act through several mechanisms, including competitive, non-competitive, uncompetitive, or mixed inhibition.[5] Competitive inhibitors bind to the active site of the enzyme, preventing substrate binding, while non-competitive inhibitors bind to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency.[5]
The broader impact of tyrosinase inhibition on cellular signaling pathways involved in melanogenesis is a critical area of investigation for any potential depigmenting agent. The primary signaling pathway regulating melanin production is the cyclic AMP (cAMP) pathway. The binding of alpha-melanocyte-stimulating hormone (α-MSH) to its receptor on melanocytes activates adenylyl cyclase, leading to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression, including tyrosinase. By inhibiting tyrosinase activity, this compound would directly interrupt the melanin synthesis cascade downstream of this signaling pathway. However, it is currently unknown if this compound has any direct effects on the expression of tyrosinase or other components of the melanogenesis signaling cascade.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are not available in the literature. Therefore, this section provides standardized, generally accepted methodologies for key experiments in tyrosinase inhibitor research, which can be adapted for the study of this compound.
Mushroom Tyrosinase Inhibition Assay (In Vitro)
This assay is the most common primary screening method for tyrosinase inhibitors due to the commercial availability and high activity of mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) or L-tyrosine
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare serial dilutions of this compound in the appropriate solvent. A known tyrosinase inhibitor, such as kojic acid, should be used as a positive control.
-
In a 96-well plate, add a defined volume of phosphate buffer, the this compound solution (or control), and the tyrosinase solution.
-
Initiate the reaction by adding the substrate (L-DOPA or L-tyrosine).
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm for dopachrome formation from L-DOPA) at regular intervals for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 25-37°C).
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the formula: [(Activity_control - Activity_sample) / Activity_control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Melanin Content Assay
This assay evaluates the effect of the inhibitor on melanin production in a cellular context, typically using B16F10 mouse melanoma cells, which are a well-established model for studying melanogenesis.
Materials:
-
B16F10 melanoma cells
-
Cell culture medium (e.g., DMEM) with supplements
-
α-Melanocyte-stimulating hormone (α-MSH) or other melanogenesis inducers
-
This compound
-
Lysis buffer (e.g., 1N NaOH)
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a culture plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours). A positive control like kojic acid should be included. In many protocols, melanogenesis is stimulated with α-MSH.
-
After the treatment period, wash the cells with PBS and lyse them with the lysis buffer.
-
Measure the absorbance of the cell lysates at a wavelength of 405-475 nm to quantify the melanin content.
-
Normalize the melanin content to the total protein concentration of each sample to account for any effects on cell proliferation.
-
A parallel cell viability assay (e.g., MTT or PrestoBlue) should be performed to ensure that the observed decrease in melanin is not due to cytotoxicity.
Future Directions and Considerations for Drug Development
The initial findings for this compound are promising, but significant further research is required to validate its potential as a therapeutic or cosmetic agent. Key areas for future investigation include:
-
Detailed Kinetic Studies: Elucidating the precise mechanism of tyrosinase inhibition (competitive, non-competitive, etc.) and determining the Ki value.
-
Human Tyrosinase Inhibition: Validating the inhibitory activity against human tyrosinase, as there can be significant differences between mushroom and human enzymes.
-
Cellular Mechanism of Action: Investigating the effects of this compound on the expression of tyrosinase and other melanogenesis-related genes (e.g., TRP-1, TRP-2, MITF) in human melanocytes.
-
In Vivo Efficacy and Safety: Conducting studies in animal models (e.g., zebrafish or guinea pigs) to assess the depigmenting efficacy and to evaluate skin irritation and sensitization potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its activity and to potentially develop more potent and specific inhibitors.
Conclusion
This compound is a novel, naturally derived tyrosinase inhibitor with demonstrated activity in both enzymatic and biological systems. While the currently available data is limited, its unique chemical structure and potent inhibitory action warrant further investigation. The experimental frameworks and conceptual models presented in this guide provide a roadmap for the comprehensive evaluation of this compound and its analogs, which could ultimately lead to the development of new and effective agents for the management of hyperpigmentation.
References
- 1. Signaling Pathways in Melanogenesis [mdpi.com]
- 2. CSE1L Links cAMP/PKA and Ras/ERK pathways and regulates the expressions and phosphorylations of ERK1/2, CREB, and MITF in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MITF mediates cAMP-induced protein kinase C-β expression in human melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Melanoxazal: A Technical Guide to a Novel Melanin Biosynthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melanoxazal is a novel, naturally derived inhibitor of melanin biosynthesis with potent activity against the key enzyme, tyrosinase. Isolated from the fermentation broth of Trichoderma sp. ATF-451, this oxazole-containing compound presents a promising avenue for the development of new therapeutic and cosmetic agents for the management of hyperpigmentation disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of its place within the broader context of melanogenesis signaling pathways.
Introduction
Melanin, the primary pigment responsible for coloration in skin, hair, and eyes, is produced through a complex biochemical process known as melanogenesis. The dysregulation of this pathway can lead to hyperpigmentary disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines. A key rate-limiting enzyme in melanogenesis is tyrosinase, making it a prime target for inhibitory compounds.[1] this compound, a fungal metabolite, has been identified as a potent inhibitor of this enzyme, offering a natural alternative to synthetic whitening agents.[2][3] Its unique chemical structure and significant inhibitory activity warrant detailed investigation for its potential applications in dermatology and pharmacology.
Chemical and Physical Properties
This compound is characterized by a novel oxazole-containing structure.
-
Molecular Formula: C₈H₉NO₃[2]
-
Chemical Name: (E)-4-(2'-formyl-3'-hydroxybuten-1'-yl) oxazole[2]
-
Appearance: Further details on appearance would be found in the original isolation paper.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of tyrosinase, the enzyme that catalyzes the first two rate-limiting steps in melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1] By inhibiting tyrosinase, this compound effectively blocks the initial stages of the melanin production cascade. While the direct interaction with tyrosinase is established, the precise kinetics of this inhibition (e.g., competitive, non-competitive) have not been detailed in the readily available literature. Furthermore, it is not currently known if this compound has any downstream effects on the various signaling pathways that regulate melanogenesis, such as the cAMP/PKA, PI3K/Akt, or MAPK pathways.[4]
Signaling Pathway Overview
The following diagram illustrates the general melanogenesis pathway and highlights the point of inhibition by this compound.
Caption: General melanogenesis signaling pathway and the inhibitory point of this compound.
Quantitative Data
The inhibitory efficacy of this compound has been quantified in two key biological assays. The data is summarized in the table below for clear comparison.
| Assay Type | Biological System | IC₅₀ Value (µg/mL) | Reference |
| Melanin Formation Inhibition | Silkworm (Bombyx mori) Larval Haemolymph | 30.1 | [2][3] |
| Tyrosinase Activity Inhibition | Mushroom Tyrosinase | 4.2 | [2][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. Note: The specific protocols from the original 1996 publication by Takahashi et al. were not accessible. The following protocols are based on established and widely used methods for these assays and are intended to provide a representative experimental framework.
Mushroom Tyrosinase Inhibition Assay
This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of this compound in the appropriate solvent.
-
In a 96-well plate, add a defined volume of phosphate buffer to each well.
-
Add a small volume of the this compound dilutions to the respective test wells. For control wells, add the solvent alone.
-
Add the mushroom tyrosinase solution to all wells and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance of the wells at a specific wavelength (e.g., 475 nm) at time zero.
-
Continue to measure the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes).
-
Calculate the rate of reaction for each concentration of this compound.
-
The percentage of inhibition is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A is the rate of reaction.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.
Experimental Workflow: Mushroom Tyrosinase Assay
Caption: Workflow for the mushroom tyrosinase inhibition assay.
Melanin Formation Inhibition Assay in Silkworm Haemolymph
This assay utilizes the natural melanization process in silkworm haemolymph to assess the inhibitory activity of compounds.
Materials:
-
Silkworm larvae (Bombyx mori)
-
Phosphate-buffered saline (PBS)
-
This compound (dissolved in a suitable solvent)
-
Microcentrifuge tubes
-
Microplate reader
Procedure:
-
Collect haemolymph from silkworm larvae by making a small incision.
-
Immediately dilute the haemolymph with ice-cold PBS to prevent spontaneous melanization.
-
Centrifuge the diluted haemolymph to remove hemocytes.
-
In microcentrifuge tubes or a 96-well plate, mix the cell-free haemolymph with various concentrations of this compound or the solvent control.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period to allow for melanization to occur.
-
Measure the absorbance of the samples at a specific wavelength (e.g., 490 nm) to quantify the amount of melanin formed.
-
The percentage of inhibition is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A is the absorbance.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.
Experimental Workflow: Silkworm Haemolymph Assay
Caption: Workflow for the silkworm haemolymph melanin inhibition assay.
Conclusion and Future Directions
This compound has demonstrated significant potential as a melanin biosynthesis inhibitor through its potent inhibition of tyrosinase. The quantitative data presented underscores its efficacy in both enzymatic and biological systems. The provided experimental protocols offer a foundation for the replication and further investigation of its inhibitory properties.
Future research should focus on several key areas to fully elucidate the potential of this compound:
-
Elucidation of Inhibition Kinetics: Determining the precise mode of tyrosinase inhibition (e.g., competitive, non-competitive, or mixed) will provide deeper insights into its mechanism of action.
-
Investigation of Downstream Signaling Effects: Studies are needed to ascertain whether this compound's effects are solely due to direct tyrosinase inhibition or if it also modulates key signaling pathways involved in melanogenesis.
-
In Vivo Efficacy and Safety: Preclinical and clinical studies are required to evaluate the efficacy and safety of this compound in topical formulations for the treatment of hyperpigmentation.
-
Structure-Activity Relationship Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of even more potent and specific inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, new melanin biosynthesis inhibitor discovered by using the larval haemolymph of the silkworm, Bombyx mori. Production, isolation, structural elucidation, and biological properties. | Semantic Scholar [semanticscholar.org]
- 3. Hemolymph Melanization in the Silkmoth Bombyx mori Involves Formation of a High Molecular Mass Complex That Metabolizes Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Preliminary Studies on Melanoxazal: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the preliminary research on Melanoxazal, a novel melanin biosynthesis inhibitor. It covers its production, isolation, chemical properties, and biological activities, presenting the data in a structured format for clarity and ease of comparison. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate further research and development.
Quantitative Data Summary
The inhibitory effects of this compound on melanin synthesis have been quantified in two key assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.
Table 1: Inhibitory Activity of this compound on Melanin Formation in Bombyx mori Larval Haemolymph
| Compound | Biological System | IC50 (µg/mL) |
| This compound | Bombyx mori larval haemolymph | 30.1[1] |
Table 2: Inhibitory Activity of this compound on Mushroom Tyrosinase
| Compound | Enzyme Source | IC50 (µg/mL) |
| This compound | Mushroom Tyrosinase | 4.2[1] |
Experimental Protocols
Production and Isolation of this compound from Trichoderma sp. ATF-451
This compound was first isolated from the fermentation broth of the fungal strain Trichoderma sp. ATF-451. The purification process involves a multi-step approach to isolate the active compound.[1]
Fermentation:
-
Organism: Trichoderma sp. ATF-451
-
Culture Medium: Not specified in the available literature.
-
Fermentation Time: Not specified in the available literature.
Isolation and Purification:
-
Carbon Adsorption: The fermentation broth is first treated with activated carbon to adsorb organic molecules, including this compound.
-
Ethyl Acetate Extraction: The carbon is then subjected to extraction with ethyl acetate to recover the adsorbed compounds.
-
Silica Gel Column Chromatography: The resulting crude extract is further purified using silica gel column chromatography to separate this compound from other components. The specific mobile phase and gradient conditions are not detailed in the available literature.
Biological Assays
2.2.1. Inhibition of Melanin Formation in Bombyx mori Larval Haemolymph
-
Objective: To determine the inhibitory effect of this compound on melanin synthesis in an in-vivo-like system.
-
Method:
-
Haemolymph is collected from the larvae of the silkworm, Bombyx mori.
-
The haemolymph is treated with varying concentrations of this compound.
-
Melanin formation is induced (the specific inducer is not mentioned in the available literature).
-
The inhibition of melanin formation is quantified to determine the IC50 value.[1]
-
2.2.2. Mushroom Tyrosinase Inhibition Assay
-
Objective: To assess the direct inhibitory effect of this compound on the activity of tyrosinase, a key enzyme in melanogenesis.
-
Method:
-
A solution of mushroom tyrosinase is prepared.
-
The enzyme is incubated with various concentrations of this compound.
-
The substrate for the enzyme (e.g., L-DOPA) is added to initiate the reaction.
-
The enzymatic activity is measured spectrophotometrically by monitoring the formation of dopachrome.
-
The percentage of inhibition is calculated for each concentration of this compound to determine the IC50 value.[1]
-
Visualizations: Workflows and Signaling Pathways
Isolation and Purification Workflow of this compound
Caption: Workflow for the isolation and purification of this compound.
Proposed Mechanism of Action: Inhibition of the Melanogenesis Signaling Pathway
This compound has been shown to be a potent inhibitor of mushroom tyrosinase.[1] While the specific signaling pathway for this compound has not been elucidated, its mechanism of action is likely the direct inhibition of tyrosinase, a critical enzyme in the melanogenesis cascade. The following diagram illustrates the established melanogenesis signaling pathway and the proposed point of intervention for this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Melanoxazal
For Researchers, Scientists, and Drug Development Professionals
Introduction to Melanoxazal
This compound is an oxazole-containing natural product isolated from Trichoderma sp. with the chemical structure (E)-4-(2'-formyl-3'-hydroxybuten-1'-yl) oxazole. It has been identified as an inhibitor of melanin biosynthesis and shows strong inhibitory activity against mushroom tyrosinase. These properties make this compound and its analogues attractive targets for research in cosmetics, medicine, and agriculture. The development of a robust synthetic route would enable further investigation of its biological activities and structure-activity relationships.
Proposed Synthetic Pathway
A plausible retrosynthetic analysis of this compound identifies oxazole-4-carbaldehyde as a key building block. The synthesis of this intermediate can be achieved from commercially available starting materials. The subsequent introduction of the butenyl side chain can be accomplished using a Wittig-type reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon double bonds.
Caption: Retrosynthetic analysis of this compound.
The forward synthesis, therefore, involves two key steps:
-
Reduction of Ethyl 4-oxazolecarboxylate to afford oxazole-4-carbaldehyde.
-
Wittig Reaction of oxazole-4-carbaldehyde with a custom-designed phosphonium ylide to construct the (E)-alkene side chain.
Determining the IC50 Value of Melanoxazal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melanoxazal is a naturally derived oxazole-containing compound that has demonstrated inhibitory effects on melanin biosynthesis. This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of this compound. The protocols cover enzymatic assays using mushroom tyrosinase, a cell-based melanin formation assay using Bombyx mori (silkworm) haemolymph, and a cell viability assay using human melanoma cell lines. These guidelines are intended to assist researchers in accurately assessing the potency of this compound and similar compounds in both biochemical and cellular contexts.
Introduction
This compound has been identified as a potent inhibitor of melanogenesis. A published study has reported its efficacy in inhibiting melanin formation in the larval haemolymph of the silkworm, Bombyx mori, and in directly inhibiting the activity of mushroom tyrosinase, a key enzyme in the melanin synthesis pathway[1][2]. The IC50 value is a critical parameter for quantifying the inhibitory potency of a compound. This document outlines standardized protocols to determine the IC50 of this compound in various experimental systems, providing a basis for its further investigation as a potential therapeutic or cosmetic agent.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different assay systems. This data serves as a benchmark for researchers performing similar experiments.
| Assay System | Target/Process | Reported IC50 Value | Reference |
| Bombyx mori Haemolymph | Melanin Formation | 30.1 µg/mL | [1][2] |
| Mushroom Tyrosinase | Enzymatic Activity | 4.2 µg/mL | [1][2] |
| Human Melanoma Cell Lines (e.g., A375, SK-MEL-28) | Cell Viability | Not Yet Reported |
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This protocol describes an in vitro enzymatic assay to determine the IC50 value of this compound against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
This compound solution at various concentrations (or DMSO for control)
-
Mushroom tyrosinase solution
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475-490 nm using a microplate reader at kinetic mode for a set period (e.g., 20 minutes) at regular intervals (e.g., 1 minute).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Workflow for Mushroom Tyrosinase Inhibition Assay.
Bombyx mori Haemolymph Melanization Inhibition Assay
This protocol provides a method to assess the inhibitory effect of this compound on melanin formation in the haemolymph of silkworm larvae.
Materials:
-
Fifth instar Bombyx mori larvae
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Haemolymph Collection:
-
Collect haemolymph from the prolegs of fifth instar Bombyx mori larvae into a pre-chilled tube containing a few crystals of phenylthiourea (to prevent immediate melanization in the collection tube).
-
Centrifuge the collected haemolymph to remove hemocytes. The supernatant is the plasma to be used in the assay.
-
-
Assay Protocol:
-
In a 96-well plate, add PBS and this compound solution at various concentrations.
-
Add the prepared haemolymph plasma to each well.
-
Incubate the plate at room temperature and monitor the color change.
-
Measure the absorbance at 490 nm at different time points (e.g., 30, 60, 120 minutes).
-
-
Data Analysis:
-
Calculate the percentage of melanization inhibition for each this compound concentration compared to the control (without inhibitor).
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Workflow for Haemolymph Melanization Inhibition Assay.
Human Melanoma Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effect of this compound on human melanoma cell lines, such as A375 or SK-MEL-28, and to calculate its IC50 value for cell viability.
Materials:
-
Human melanoma cell line (e.g., A375, SK-MEL-28)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the melanoma cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Workflow for Human Melanoma Cell Viability (MTT) Assay.
Signaling Pathway Considerations
Melanogenesis is primarily regulated by the cAMP/PKA/CREB signaling pathway , which leads to the activation of the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanocyte development and differentiation, and it transcriptionally activates key melanogenic enzymes, including tyrosinase. This compound's inhibitory effect on melanogenesis could be mediated through direct inhibition of tyrosinase, as suggested by the enzymatic assay results, or by acting upstream on the signaling cascade that regulates tyrosinase expression. Further studies are warranted to elucidate the precise mechanism of action of this compound on these signaling pathways.
Simplified Melanogenesis Signaling Pathway and Potential Targets of this compound.
Conclusion
The protocols detailed in this document provide a comprehensive framework for researchers to determine the IC50 value of this compound in various contexts. The provided quantitative data serves as a valuable reference point. By following these standardized methods, researchers can obtain reliable and reproducible data on the potency of this compound, which is essential for its evaluation as a potential therapeutic or cosmetic agent for conditions related to hyperpigmentation. Further investigation into its effects on human melanoma cell lines and its precise mechanism of action on melanogenesis signaling pathways is highly encouraged.
References
Application Notes and Protocols for Trichoderma-Derived Compounds in Cell Culture
A focus on the potential anti-cancer applications of secondary metabolites from Trichoderma species.
Disclaimer: Direct research on the application of "Melanoxazal" in cancer cell culture is limited. These application notes are based on the broader scientific literature concerning the anti-cancer properties of secondary metabolites derived from various Trichoderma species, the fungal genus from which this compound is isolated. The protocols and pathways described are representative examples based on this available data.
Introduction
Trichoderma species are a rich source of structurally diverse secondary metabolites with a wide range of biological activities.[1][2][3] While this compound is primarily recognized as a melanin biosynthesis inhibitor, other compounds from Trichoderma have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines.[1][4] These effects are often attributed to the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further investigation in oncology drug development. These notes provide an overview of the application of Trichoderma-derived compounds in cell culture, with a focus on assessing their anti-cancer potential.
Data Presentation
The cytotoxic effects of various compounds and extracts derived from Trichoderma species have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes, such as cell proliferation.
| Compound/Extract | Cell Line | Cell Type | IC50 Value | Reference |
| Trichodermamide B | KMS-11 | Human Myeloma | 0.7 µM | [1] |
| Trichodermamide B | HT-29 | Human Colorectal Carcinoma | 3.6 µM | [1] |
| Trichodermamide B | PANC-1 | Human Pancreatic Carcinoma | 1.8 µM | [1] |
| DC1149B | PANC-1 | Human Pancreatic Carcinoma | 22.43 µM | [1] |
| Ethyl Acetate Extract | JURKAT | Human T-cell Leukemia | 48.65 µg/ml | [2] |
| Unidentified Compound | HepG2 | Human Hepatocellular Carcinoma | 2.10 µM | |
| Unidentified Compound | HeLa | Human Cervical Cancer | 8.59 µM | |
| Ethanolic Extract | T98G | Human Glioblastoma | < 50 µg/mL | [5] |
| Ethanolic Extract | HCT116 | Human Colorectal Carcinoma | < 50 µg/mL | [5] |
Experimental Protocols
Preparation of Trichoderma sp. Extract for Cell Culture
This protocol describes a general method for preparing an ethyl acetate extract from a Trichoderma species for use in cell culture experiments.
Materials:
-
Trichoderma sp. culture
-
Potato Dextrose Agar (PDA) plates
-
Ethyl acetate
-
Sterile distilled water
-
Shaker
-
Rotary evaporator
-
Sterile filtration unit (0.22 µm)
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Inoculate Trichoderma sp. onto PDA plates and incubate at 28°C for 7-10 days.
-
Cut the agar with the fungal mycelium into small pieces and place them in a sterile flask.
-
Add ethyl acetate to the flask to cover the fungal culture.
-
Incubate the flask on a shaker at room temperature for 24-48 hours.
-
Filter the mixture to separate the ethyl acetate from the fungal biomass and agar.
-
Concentrate the ethyl acetate extract using a rotary evaporator.
-
Completely dry the extract under a vacuum.
-
Dissolve the dried extract in DMSO to create a stock solution (e.g., 10-50 mg/mL).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the sterile stock solution at -20°C. Dilute the stock solution in cell culture medium to the desired final concentrations for experiments. Note: The final concentration of DMSO in the culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a Trichoderma-derived compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trichoderma-derived compound/extract stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the Trichoderma-derived compound in a complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include wells with medium and DMSO as a vehicle control and wells with medium only as a negative control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the effect of a Trichoderma-derived compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trichoderma-derived compound/extract
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the Trichoderma-derived compound at various concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software.
Apoptosis Assay by Annexin V/PI Staining
This protocol describes how to assess the induction of apoptosis by a Trichoderma-derived compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trichoderma-derived compound/extract
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound as described for the cell cycle analysis.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. The analysis will distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity of Secondary Metabolites Extracted from Endophytic Fungus in Pongamia pinnata Barks [journal.waocp.org]
- 3. Antifungal compounds with anticancer potential from Trichoderma sp. P8BDA1F1, an endophytic fungus from Begonia venosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secondary metabolites of Trichoderma spp. as EGFR tyrosine kinase inhibitors: Evaluation of anticancer efficacy through computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Unveiling the anticancer potential of the ethanolic extract from Trichoderma asperelloides [frontiersin.org]
Application Notes and Protocols for Vemurafenib in Melanoma Research
For Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for "Melanoxazal" in the context of melanoma research did not yield any results for a compound of that name in published scientific literature. Therefore, these application notes and protocols have been created using Vemurafenib (PLX4032, Zelboraf®) , a well-characterized and clinically approved BRAF inhibitor, as a representative molecule for targeted therapy in melanoma research.
Introduction and Mechanism of Action
Vemurafenib is a potent and selective inhibitor of the BRAF serine-threonine kinase.[1][2] In approximately 50% of melanoma cases, a specific mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of the BRAF protein.[3][4] This aberrant activation drives uncontrolled signaling through the Mitogen-Activated Protein Kinase (MAPK) pathway (also known as the RAS-RAF-MEK-ERK pathway), promoting melanoma cell proliferation, survival, and progression.[5]
Vemurafenib is an ATP-competitive inhibitor that selectively binds to the mutated BRAF V600E kinase, blocking its activity and thereby inhibiting downstream signaling to MEK and ERK.[3][6][7] This leads to G1 cell cycle arrest and apoptosis in BRAF V600E-mutant melanoma cells.[5] It is crucial to note that Vemurafenib is indicated for use only in patients with a confirmed BRAF V600 mutation, as it can paradoxically activate the MAPK pathway in cells with wild-type BRAF.[1][8]
Signaling Pathway of Vemurafenib Action
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Melanogenesis with Melanoxazal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanogenesis, the complex process of melanin synthesis, is a critical area of study in dermatology, cosmetology, and oncology. Dysregulation of this pathway can lead to hyperpigmentation disorders or contribute to the pathology of melanoma. Melanoxazal, a novel melanin biosynthesis inhibitor isolated from the fermentation broth of Trichoderma sp. ATF-451, presents as a valuable tool for investigating melanogenesis.[1][2] Its primary mechanism of action identified to date is the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin production.[1][2] These application notes provide a comprehensive guide for utilizing this compound in melanogenesis research.
Mechanism of Action
This compound has been demonstrated to be a potent inhibitor of tyrosinase.[1][2] Tyrosinase catalyzes the initial and rate-limiting steps in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting this enzyme, this compound effectively blocks the downstream production of both eumelanin and pheomelanin. The effect of this compound on other signaling pathways involved in melanogenesis, such as the cAMP/PKA/CREB/MITF pathway, has not yet been fully elucidated. Therefore, its primary application in research is as a direct tyrosinase inhibitor.
Quantitative Data
The inhibitory activity of this compound has been quantified in different experimental systems. The following table summarizes the available data for easy comparison.
| Parameter | System | IC50 Value |
| Melanin Formation Inhibition | Larval haemolymph of the silkworm, Bombyx mori | 30.1 µg/mL |
| Mushroom Tyrosinase Inhibition | In vitro enzyme assay | 4.2 µg/mL |
Caption: Table summarizing the reported IC50 values of this compound.
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on melanogenesis are provided below. These protocols are based on standard methods and can be adapted for specific cell lines and experimental conditions.
Cell Culture
-
Cell Line: B16F10 mouse melanoma cells or human MNT-1 melanoma cells are commonly used for melanogenesis studies.
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Melanin Content Assay
This protocol is designed to quantify the melanin content in cultured cells after treatment with this compound.
-
Cell Seeding: Seed B16F10 or MNT-1 cells in a 6-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µg/mL) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Kojic acid) should be included.
-
Cell Lysis: After treatment, wash the cells with PBS and harvest them. Centrifuge to obtain a cell pellet.
-
Melanin Solubilization: Resuspend the cell pellet in 1 N NaOH containing 10% DMSO and heat at 80°C for 1 hour to solubilize the melanin.
-
Quantification: Measure the absorbance of the supernatant at 475 nm using a microplate reader.
-
Normalization: The melanin content can be normalized to the total protein content of the cell lysate, determined by a BCA or Bradford protein assay.
Tyrosinase Activity Assay (Cell-Based)
This protocol measures the intracellular tyrosinase activity in cells treated with this compound.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Melanin Content Assay protocol.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a phosphate buffer (pH 6.8) containing 1% Triton X-100.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Tyrosinase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add L-DOPA (2 mg/mL) to each well to initiate the reaction.
-
Measurement: Incubate the plate at 37°C and measure the absorbance at 475 nm at different time points (e.g., every 10 minutes for 1 hour) to determine the rate of dopachrome formation.
-
Calculation: Tyrosinase activity can be expressed as the rate of change in absorbance per microgram of protein.
In Vitro Mushroom Tyrosinase Activity Assay
This protocol assesses the direct inhibitory effect of this compound on mushroom tyrosinase.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase (e.g., 100 units/mL), and varying concentrations of this compound.
-
Substrate Addition: Add L-tyrosine (2 mM) or L-DOPA (2 mM) to each well to start the reaction.
-
Measurement: Incubate the plate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the tyrosinase activity (IC50) can be calculated from a dose-response curve.
Visualizations
Signaling Pathway of Melanogenesis
The following diagram illustrates the central role of tyrosinase in the melanogenesis pathway, which is the known target of this compound.
Caption: The central role of Tyrosinase in melanogenesis and its inhibition by this compound.
Experimental Workflow for Evaluating this compound
This diagram outlines the general workflow for characterizing the anti-melanogenic effects of this compound.
Caption: Workflow for characterizing this compound's anti-melanogenic activity.
Logical Relationship of this compound's Action
This diagram illustrates the logical flow from this compound's known action to its ultimate effect on melanin production.
Caption: Logical flow of this compound's inhibitory effect on melanogenesis.
References
Melanoxazal solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and experimental use of Melanoxazal, a known inhibitor of melanin biosynthesis. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Compound Information
This compound is a small molecule inhibitor of tyrosinase, the key enzyme responsible for melanin production. Its inhibitory action on melanin synthesis makes it a compound of interest for studies on pigmentation, melanoma, and other related research areas.
Physicochemical Properties
Biological Activity
Quantitative data on the inhibitory activity of this compound from published literature is summarized in the table below.
| Parameter | Value | Source |
| IC50 (Mushroom Tyrosinase) | 4.2 µg/mL | |
| IC50 (Melanin Formation in Silkworm Larval Haemolymph) | 30.1 µg/mL |
Experimental Protocols
The following are detailed protocols for the preparation of this compound solutions and for conducting common in vitro assays to assess its biological activity.
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This stock solution can then be diluted to the desired final concentrations for various experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the molecular weight of this compound from the supplier's information. For the purpose of this protocol, a hypothetical molecular weight of 200 g/mol will be used for calculation examples.
-
To prepare a 10 mM stock solution, weigh out 2 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the microcentrifuge tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
In Vitro Mushroom Tyrosinase Inhibition Assay
This colorimetric assay is used to determine the inhibitory effect of this compound on the activity of mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
This compound stock solution (10 mM in DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Tyrosinase solution: Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 1000 U/mL.
-
L-DOPA solution: Dissolve L-DOPA in phosphate buffer to a final concentration of 2.5 mM. Prepare this solution fresh before each experiment and protect it from light.
-
Test compound dilutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer. The final concentration of DMSO in the assay should be kept below 0.5% to avoid solvent effects. Prepare similar dilutions of kojic acid as a positive control.
-
-
Assay Protocol:
-
In a 96-well plate, add 40 µL of the phosphate buffer.
-
Add 20 µL of the various concentrations of this compound, kojic acid, or buffer (for the enzyme control).
-
Add 20 µL of the tyrosinase solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration.
-
The percentage of tyrosinase inhibition can be calculated using the following formula: % Inhibition = [(Rate of enzyme control - Rate of test sample) / Rate of enzyme control] x 100
-
Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Cellular Melanin Content Assay in B16F10 Melanoma Cells
This assay measures the effect of this compound on melanin production in a cell-based model.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (10 mM in DMSO)
-
α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanin production)
-
NaOH solution (1 N)
-
96-well cell culture plate
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Seeding:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of this compound. If using, also add α-MSH (e.g., 100 nM) to stimulate melanogenesis. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the cells for another 48-72 hours.
-
-
Melanin Measurement:
-
After the incubation period, wash the cells with Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 100 µL of 1 N NaOH to each well and incubate at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The melanin content can be normalized to the cell number (determined by a parallel cytotoxicity assay, see Protocol 2.4).
-
Calculate the percentage of melanin inhibition relative to the vehicle-treated control.
-
Cell Viability (MTT) Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed reduction in melanin is not due to cell death.
Materials:
-
B16F10 cells treated as in the melanin content assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
After the treatment period (as in Protocol 2.3), add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in melanogenesis and the experimental workflows described in this document.
Caption: Key signaling pathway in melanogenesis and the inhibitory point of this compound.
Caption: Overall experimental workflow for evaluating this compound.
Application Notes and Protocols for the Analytical Characterization of Melanoxazal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of Melanoxazal, a known melanin biosynthesis inhibitor. The document includes detailed protocols for the structural elucidation, quantification, and purity assessment of this compound, along with its known biological activities.
Introduction
This compound is a natural product isolated from the fermentation broth of Trichoderma sp.[1] It has been identified as a potent inhibitor of melanin biosynthesis, primarily through the inhibition of tyrosinase, a key enzyme in the melanogenesis pathway.[1][2] Its chemical structure was determined to be (E)-4-(2'-formyl-3'-hydroxybuten-1'-yl) oxazole, with the molecular formula C₈H₉NO₃.[1] The characterization of this compound is crucial for its development as a potential therapeutic or cosmetic agent for hyperpigmentation disorders.
Physicochemical and Biological Properties
A summary of the quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | Calculated from Molecular Formula |
| Appearance | White powder | [3] |
| IC₅₀ (Melanin formation in silkworm larval haemolymph) | 30.1 µg/mL | [1] |
| IC₅₀ (Mushroom tyrosinase) | 4.2 µg/mL | [1] |
Experimental Protocols
The following section details the experimental protocols for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for the unambiguous determination of the molecular structure of organic compounds.[4][5][6][7] For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments is recommended.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum to determine the number and types of protons, their chemical shifts, and coupling constants.
-
Typical parameters: 400 MHz or higher spectrometer, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum to identify the number of unique carbon atoms and their chemical environments.
-
Typical parameters: 100 MHz or higher, proton-decoupled, pulse angle of 30-45°, and a longer relaxation delay (e.g., 2-10 seconds).
-
-
2D NMR Spectroscopy (COSY, HSQC):
-
Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks.
-
Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment to identify direct carbon-proton correlations.
-
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Analyze the chemical shifts, coupling constants, and 2D correlations to assemble the final structure of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a standard method for assessing the purity of small molecules and for their quantification.[8][9][10] A reversed-phase HPLC method is suitable for a molecule of this compound's polarity.
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 10% B, increase to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity of the this compound sample is determined by the area percentage of the main peak in the chromatogram.
-
For quantification, a calibration curve is constructed by plotting the peak area against the concentration of the standard solutions.
-
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry is used to determine the precise molecular weight of a compound and can provide information about its elemental composition.[11][12][13][14][15]
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).
-
Mass Spectrometry Analysis:
-
Ionization Source: Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurement.
-
Mode: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the [M+H]⁺ ion.
-
Use the accurate mass measurement to calculate the elemental composition and confirm the molecular formula of this compound (C₈H₉NO₃).
-
Visualizations
Experimental Workflow for this compound Characterization
Caption: Workflow for the isolation and analytical characterization of this compound.
Signaling Pathway of Melanin Biosynthesis Inhibition by this compound
Caption: this compound inhibits the enzymatic activity of tyrosinase in the melanin biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Determine the structure of small organic molecule from 1H NMR experimental spectrum [cheminfo.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. torontech.com [torontech.com]
- 11. Structure Determination of Natural Products by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Melanoxazal Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers using Melanoxazal, a potent and selective inhibitor of the BRAF V600E kinase.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For short-term storage (up to one week), the solution can be kept at 4°C.
Q2: I am not observing the expected decrease in cell viability in my BRAF V600E-mutant cell line. What could be the cause?
A2: Several factors could contribute to this issue:
-
Incorrect Concentration: Ensure your final concentration is within the effective range for your specific cell line. IC50 values can vary between cell lines.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a low passage number. Older cells or those in poor health may respond differently to treatment.
-
Reagent Degradation: Verify that the this compound stock solution has been stored correctly and has not expired.
-
Assay Incubation Time: The standard incubation period is 72 hours. Shorter durations may not be sufficient to observe a significant effect on cell viability.
Q3: My Western blot results are inconsistent and do not show a decrease in phosphorylated ERK (p-ERK) levels after treatment. What should I do?
A3: Inconsistent Western blot results are a common issue. Consider the following troubleshooting steps:
-
Treatment Duration: The inhibition of p-ERK is an early event. Harvest cell lysates after a short treatment period (e.g., 2 to 6 hours) to observe the maximal effect on the signaling pathway.
-
Lysate Preparation: Ensure that phosphatase and protease inhibitors are added fresh to your lysis buffer to prevent dephosphorylation and degradation of your target proteins.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary and secondary antibodies. Run appropriate controls to confirm antibody performance.
Q4: How can I confirm that the observed cellular effects are specific to the inhibition of the BRAF V600E pathway?
A4: To ensure the observed effects are on-target, include the following controls in your experimental design:
-
BRAF Wild-Type (WT) Cell Line: Treat a BRAF WT cell line with this compound. A significantly lower effect on viability or signaling in these cells compared to BRAF V600E-mutant cells would indicate specificity.
-
Rescue Experiment: If possible, introduce a drug-resistant BRAF V600E mutant into your cells. The resistance to this compound in these cells would confirm the on-target effect.
-
Downstream Pathway Analysis: In addition to p-ERK, analyze other downstream effectors of the MAPK pathway to confirm consistent pathway inhibition.
Quantitative Data Summary
The following tables provide key quantitative data for experiments involving this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 489.5 g/mol |
| Purity | >99% (HPLC) |
| Solubility | Up to 50 mM in DMSO |
| Appearance | White to off-white crystalline solid |
Table 2: Recommended Working Concentrations for Common Cell Lines
| Cell Line | BRAF Status | Recommended Concentration Range |
| A375 | V600E | 10 nM - 500 nM |
| SK-MEL-28 | V600E | 50 nM - 1 µM |
| WM266-4 | V600E | 25 nM - 750 nM |
| MCF-7 | WT | >10 µM (for control) |
Table 3: Comparative IC50 Values (72-hour treatment)
| Cell Line | BRAF Status | Average IC50 Value |
| A375 | V600E | 45 nM |
| SK-MEL-28 | V600E | 120 nM |
| MCF-7 | WT | > 25 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
To prepare a 10 mM stock solution, dissolve 4.895 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex the solution for 5-10 minutes until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, thaw an aliquot and prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the medium does not exceed 0.1% to avoid solvent-induced toxicity.
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (including a vehicle control with 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 3: Western Blot Analysis of the MAPK Pathway
-
Seed cells in a 6-well plate and grow them to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound for 2-6 hours. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Visual Guides and Diagrams
Caption: Mechanism of this compound in the MAPK signaling pathway.
Caption: Workflow for determining IC50 using an MTT assay.
Caption: Troubleshooting guide for Western blot analysis.
Technical Support Center: Improving Melanoxazal Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Melanoxazal in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What could be the cause?
A1: A color change in your this compound solution may indicate degradation. This compound possesses an α,β-unsaturated aldehyde and a conjugated system, which are chromophores.[1][2][3] Degradation of these structures can lead to a change in the electronic transitions and thus a visible color change.[4][5] Potential causes include oxidation of the aldehyde group, polymerization, or other structural rearrangements. We recommend performing analytical tests, such as UV-Vis spectroscopy or HPLC, to assess the purity of the solution.
Q2: I'm observing a decrease in the concentration of this compound in my stock solution over time. What are the likely reasons?
A2: The decrease in concentration is likely due to chemical instability. The primary points of instability in the this compound structure are the α,β-unsaturated aldehyde and the oxazole ring. Aldehydes are susceptible to oxidation, especially when exposed to air.[6] Additionally, α,β-unsaturated aldehydes can undergo polymerization reactions. The oxazole ring, while generally stable, can be sensitive to photolysis and strong acidic or basic conditions, which could lead to ring opening.[7][8]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound is expected to be significantly influenced by pH. The aldehyde functional group is susceptible to both acid and base-catalyzed degradation, including aldol condensation reactions under basic conditions.[6] The oxazole ring has a basic nitrogen atom and can be protonated under acidic conditions, which may affect its stability.[9] It is crucial to determine the optimal pH range for your experiments to minimize degradation. We recommend conducting a pH stability study to identify the pH at which this compound exhibits maximum stability.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with conjugated systems and heterocyclic rings, like the oxazole in this compound, can be susceptible to photodegradation.[7] Exposure to UV or even ambient light can provide the energy for photochemical reactions, leading to the degradation of the compound. It is advisable to protect this compound solutions from light by using amber vials or by working in a dark environment.
Q5: What is the recommended storage temperature for this compound solutions?
A5: In the absence of specific data for this compound, a general recommendation for small molecules with potentially unstable functional groups is to store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C, to slow down the rate of chemical degradation. However, freeze-thaw cycles should be minimized. A temperature stability study is recommended to determine the optimal storage conditions for your specific solvent and concentration.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability issues with this compound solutions.
Problem 1: Rapid Degradation of this compound in a Newly Prepared Solution
| Potential Cause | Suggested Solution |
| Inappropriate Solvent | Verify the compatibility of your solvent with this compound. If using an aqueous buffer, ensure the pH is within a stable range (a pH stability study is recommended). Consider using aprotic solvents if hydrolysis is suspected. |
| Oxidation | The aldehyde group is prone to oxidation.[6] Prepare solutions using de-gassed solvents and consider purging the vial headspace with an inert gas like nitrogen or argon. The addition of antioxidants could be explored, but their compatibility must be verified. |
| Contamination | Ensure all glassware and equipment are scrupulously clean. Contaminants can catalyze degradation reactions. |
Problem 2: Precipitation of this compound from Solution
| Potential Cause | Suggested Solution |
| Poor Solubility | The solubility of oxazole-containing compounds can be limited in non-polar solvents.[10] Determine the solubility of this compound in your chosen solvent. If solubility is an issue, consider using a co-solvent system or a different solvent. |
| Degradation Product Precipitation | If this compound is degrading, the resulting products may have lower solubility and precipitate out of solution. Analyze the precipitate to identify its composition. Address the root cause of degradation to prevent precipitation. |
| Temperature Effects | Solubility is often temperature-dependent. If you are storing your solution at a low temperature, ensure that the concentration does not exceed the solubility limit at that temperature. |
Data Presentation
Table 1: Hypothetical pH Stability of this compound (1 mg/mL in Aqueous Buffers) at 25°C
| pH | % Remaining after 24h | % Remaining after 72h |
| 3.0 | 95.2% | 88.1% |
| 5.0 | 99.1% | 97.5% |
| 7.0 | 92.3% | 80.4% |
| 9.0 | 75.6% | 55.2% |
Table 2: Hypothetical Temperature Stability of this compound (1 mg/mL in pH 5.0 Buffer)
| Temperature | % Remaining after 7 days | % Remaining after 30 days |
| 25°C (Room Temp) | 91.5% | 75.8% |
| 4°C (Refrigerated) | 98.8% | 95.2% |
| -20°C (Frozen) | 99.5% | 98.9% |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Aqueous Buffers
1. Materials and Equipment:
-
This compound
-
HPLC grade water and acetonitrile
-
Phosphate and citrate buffer components
-
pH meter
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Incubators/water baths set to desired temperatures
-
Amber HPLC vials
2. Procedure:
-
Prepare a series of aqueous buffers at different pH values (e.g., 3, 5, 7, 9).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a high concentration.
-
Spike the stock solution into each buffer to achieve the final desired concentration (e.g., 10 µg/mL), ensuring the organic solvent concentration is low (e.g., <1%) to minimize its effect.
-
Immediately after preparation (t=0), take an aliquot from each solution and analyze it by a validated HPLC method to determine the initial concentration.
-
Divide the remaining solutions into aliquots in amber vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C).
-
At predetermined time points (e.g., 24h, 48h, 72h, 1 week, 2 weeks, 1 month), retrieve the samples and analyze them by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 concentration.
Protocol 2: Photostability Testing of this compound
1. Materials and Equipment:
-
This compound solution in a chosen solvent and concentration
-
Photostability chamber with controlled light and temperature
-
Clear and amber glass vials
-
Aluminum foil
-
HPLC system with a UV detector
2. Procedure:
-
Prepare a solution of this compound.
-
Place the solution in both clear and amber glass vials.
-
Wrap one set of clear vials in aluminum foil to serve as dark controls.
-
Place all vials in the photostability chamber.
-
Expose the samples to a defined light source (e.g., ICH compliant option 2: cool white fluorescent and near UV lamps).
-
At specified time intervals, withdraw samples from each vial (light-exposed, amber, and dark control) and analyze by HPLC.
-
Compare the degradation of this compound in the light-exposed samples to the dark controls to determine the extent of photodegradation.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability of glutaraldehyde disinfectants during storage and use in hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. Oxazole - Wikipedia [en.wikipedia.org]
- 10. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Overcoming Melanoxazal Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Melanoxazal precipitation in experimental media.
Section 1: Understanding this compound's Properties - The First Step to Preventing Precipitation
For a novel or poorly characterized compound like this compound, understanding its fundamental physicochemical properties is critical to preventing precipitation. Before attempting various solubilization techniques, it is highly recommended to determine the following parameters.
FAQ: Why is my this compound crashing out of solution?
This compound precipitation from media can be triggered by several factors:
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Poor Aqueous Solubility: Like many organic molecules, this compound may have inherently low solubility in aqueous-based cell culture media.
-
pH Shifts: The pH of your stock solution or the final media can significantly impact the ionization state and, therefore, the solubility of this compound, especially if it has acidic or basic functional groups.
-
Co-solvent Evaporation or Dilution: If you are using a co-solvent like DMSO to dissolve this compound, rapid dilution into the aqueous media can cause the compound to precipitate if its concentration exceeds its solubility limit in the final solution.
-
Temperature Changes: Changes in temperature, such as moving from room temperature preparation to a 37°C incubator, can affect solubility.
-
Interactions with Media Components: Components in the cell culture media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
Recommended Experimental Protocols for Characterizing this compound
To effectively troubleshoot precipitation, you must first characterize the compound. Here are protocols to guide you in determining the key physicochemical properties of this compound.
This protocol determines the thermodynamic or equilibrium solubility of this compound in a specific buffer or media.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC-UV or LC-MS for quantification
-
Calibrated analytical balance
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer.
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated HPLC-UV or LC-MS method.
-
The resulting concentration is the thermodynamic solubility of this compound in that specific buffer.
This experiment will reveal how the solubility of this compound changes with pH, which is crucial for selecting the right buffer system.
Materials:
-
This compound (solid)
-
A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Equipment from Protocol 1
Procedure:
-
Perform the shake-flask solubility determination (Protocol 1) in parallel using a range of buffers with different pH values.
-
Plot the measured solubility of this compound (on a log scale) against the pH of the buffers.
-
The resulting graph will show the pH-solubility profile and help identify the pH at which this compound is most soluble.
Knowing the pKa will help predict how the charge of the this compound molecule changes with pH, which directly influences its solubility.
Materials:
-
This compound
-
Potentiometer with a pH electrode
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Place the solution in a beaker with a stir bar and the pH electrode.
-
Slowly titrate the solution with the acidic or basic titrant in small, known increments.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.
LogP (the partition coefficient between octanol and water) is a measure of the lipophilicity of a compound. A high LogP suggests poor aqueous solubility.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add equal volumes of the n-octanol and water phases to a separatory funnel or vial.
-
Add a small amount of the this compound stock solution.
-
Shake vigorously for several minutes to allow for partitioning between the two phases.
-
Allow the two phases to separate completely.
-
Measure the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method.
-
Calculate LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Water]).
Section 2: Troubleshooting Guide for this compound Precipitation
Once you have a better understanding of this compound's physicochemical properties, you can use the following troubleshooting guide to address precipitation issues.
Decision-Making Workflow for Overcoming Precipitation
The following diagram illustrates a logical workflow to follow when encountering precipitation of this compound.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Detailed Troubleshooting Steps
Q1: My this compound stock solution is cloudy. What should I do?
A cloudy stock solution indicates that the compound is not fully dissolved.
-
Initial Step: Ensure you are using an appropriate solvent. For many organic compounds, DMSO or ethanol are good starting points.
-
Action: Try gently warming the solution (e.g., to 37°C) and vortexing. If it remains cloudy, you may have exceeded the solubility limit in the stock solvent. Prepare a more dilute stock solution.
Q2: this compound precipitates immediately upon addition to my cell culture media. How can I prevent this?
This is a common issue for poorly soluble compounds.
-
Strategy 1: Optimize the Final Concentration:
-
Action: First, ensure you are not exceeding the aqueous solubility of this compound determined in Protocol 1. If possible, lower the final concentration in your experiment.
-
-
Strategy 2: pH Adjustment:
-
Action: Based on your pH-solubility profile (Protocol 2), adjust the pH of your cell culture media to a range where this compound is more soluble. Be mindful of the pH tolerance of your cells.
-
-
Strategy 3: Co-solvents:
-
Action: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol. When adding to the media, ensure the final concentration of the co-solvent is low (typically <0.5%) to avoid cell toxicity. Add the stock solution to the media dropwise while vortexing to facilitate rapid mixing and minimize localized high concentrations.
-
-
Strategy 4: Use of Surfactants:
-
Action: Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility. Screen a panel of non-ionic surfactants at concentrations below their critical micelle concentration (CMC) to find one that effectively solubilizes this compound without causing cell toxicity.
-
-
Strategy 5: Complexation with Cyclodextrins:
-
Action: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility. Test different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to see if they improve the solubility of this compound.
-
Q3: I've tried co-solvents and pH adjustment, but I still see some precipitation over time. What's next?
Delayed precipitation can occur due to compound instability or slow equilibration.
-
Strategy: Nanosuspensions:
-
Action: For more advanced applications, consider creating a nanosuspension of this compound. This involves reducing the particle size of the drug to the nanometer range, which can increase the dissolution rate and saturation solubility. This typically requires specialized equipment like a high-pressure homogenizer or a sonicator.
-
Data Presentation: Solubilization Strategies
The following table summarizes common solubilization strategies and their typical working concentrations.
| Solubilization Strategy | Excipient Examples | Typical Final Concentration in Media | Key Considerations |
| Co-solvents | DMSO, Ethanol, PEG 400 | < 0.5% (v/v) | Potential for cell toxicity at higher concentrations. |
| Surfactants | Polysorbate 80, Pluronic F-68 | 0.01% - 0.1% (w/v) | Screen for cell line-specific toxicity. |
| Complexation Agents | HP-β-Cyclodextrin, SBE-β-CD | 1 - 10 mM | Can sometimes interfere with drug-target interactions. |
Section 3: Visualizing Experimental Design
Workflow for Screening Solubilizing Excipients
The following diagram outlines a systematic approach to screening for the most effective solubilizing agent for this compound.
Caption: A workflow for screening and selecting suitable solubilizing excipients.
By systematically characterizing this compound and employing a logical troubleshooting approach, researchers can overcome the challenges of precipitation and ensure the reliability and reproducibility of their experimental results.
Technical Support Center: Melanoxazal Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melanoxazal bioassays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel melanin biosynthesis inhibitor. Its primary mechanism of action is the inhibition of tyrosinase, a key enzyme in the melanin synthesis pathway.[1][2][3] Tyrosinase catalyzes the initial and rate-limiting steps in the conversion of tyrosine to melanin.[1][2][3]
Q2: What are the most common bioassays used to assess the efficacy of this compound?
A2: The most common bioassays for evaluating this compound are the mushroom tyrosinase inhibition assay and the melanin content assay in B16 melanoma cells. The tyrosinase inhibition assay directly measures the enzymatic activity of tyrosinase in the presence of the inhibitor, while the melanin content assay quantifies the effect of the compound on melanin production in a cellular context.
Q3: How should I prepare a stock solution of this compound for my experiments?
A3: this compound is often soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve this compound in high-purity DMSO to a desired high concentration (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Mushroom Tyrosinase Inhibition Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting.- Incomplete mixing of reagents.- Temperature fluctuations across the plate. | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of enzyme, substrate, and inhibitor solutions before and after addition to the wells.- Incubate the plate in a temperature-controlled environment. |
| No or very low tyrosinase activity in the control group | - Inactive tyrosinase enzyme.- Incorrect buffer pH.- Substrate (L-DOPA) degradation. | - Use a fresh aliquot of tyrosinase or purchase a new batch.- Verify the pH of the assay buffer (typically phosphate buffer, pH 6.8).- Prepare fresh L-DOPA solution for each experiment, as it is light and oxygen sensitive. |
| Inconsistent IC50 values for this compound | - Purity of the mushroom tyrosinase can affect IC50 values.[4]- Variations in assay conditions (temperature, incubation time). | - Use tyrosinase from the same supplier and lot number for comparative studies.[4]- Standardize all assay parameters and document them carefully for each experiment. |
| Precipitation of this compound in the assay well | - Low aqueous solubility of this compound.- High final concentration of the compound. | - Ensure the final DMSO concentration is sufficient to maintain solubility without affecting enzyme activity.- Perform serial dilutions of the this compound stock solution in the assay buffer just before use. |
B16 Melanoma Cell Melanin Content Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low melanin production in control cells | - Low passage number of B16 cells.- Absence of melanogenesis stimulants. | - Use B16 melanoma cells at a consistent and appropriate passage number.- Consider stimulating melanogenesis with agents like α-melanocyte-stimulating hormone (α-MSH) or IBMX.[5] |
| High background absorbance in melanin measurement | - Incomplete cell lysis.- Presence of other cellular pigments. | - Ensure complete cell lysis by using an appropriate lysis buffer (e.g., NaOH) and incubation at an elevated temperature (e.g., 60-80°C).- Include a blank control (lysis buffer only) to subtract background absorbance. |
| This compound appears to be cytotoxic at effective concentrations | - High concentrations of this compound or DMSO.- Cell sensitivity to the compound. | - Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to determine the non-toxic concentration range of this compound.- Ensure the final DMSO concentration is below cytotoxic levels (typically <0.5%). |
| Inconsistent results in melanin content between experiments | - Variation in cell seeding density.- Differences in incubation times with this compound. | - Maintain a consistent cell seeding density for all experiments.- Standardize the duration of treatment with this compound. |
Quantitative Data Summary
The following table provides a comparison of the half-maximal inhibitory concentration (IC50) values for various known tyrosinase inhibitors. This data can serve as a reference for evaluating the potency of this compound.
| Inhibitor | Tyrosinase Source | IC50 Value (µM) |
| Kojic Acid | Mushroom | 13.2 - 27.3[1] |
| 4-Butylresorcinol | Human | 21[1] |
| Thiamidol | Human | 1.1[2] |
| Arbutin | Human | >1000[1] |
| Hydroquinone | Human | >4000[1] |
| 7,3',4'-Trihydroxyisoflavone | Mushroom | 5.23[2] |
| Quercetin-4'-O-beta-d-glucoside | Mushroom | 1.9[2] |
Note: IC50 values can vary depending on the source of the tyrosinase and the specific assay conditions used.[4]
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This protocol is a generalized procedure for assessing the in vitro inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
Prepare a fresh solution of L-DOPA in phosphate buffer.
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted this compound solutions to the test wells.
-
Add phosphate buffer to the control wells.
-
Add a known tyrosinase inhibitor (e.g., kojic acid) to positive control wells.
-
Add the tyrosinase solution to all wells except the blank wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
-
Initiate Reaction:
-
Add the L-DOPA solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance of the plate at a specific wavelength (e.g., 475-490 nm) using a microplate reader.
-
Take kinetic readings at regular intervals or a final endpoint reading after a defined incubation period.
-
-
Calculate Inhibition:
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
B16 Melanoma Cell Melanin Content Assay
This protocol describes how to measure the effect of this compound on melanin production in a cellular environment.
Materials:
-
B16 melanoma cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
DMSO
-
Lysis Buffer (e.g., 1N NaOH with 10% DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well or 24-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed B16 melanoma cells into a multi-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare various concentrations of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent and non-toxic across all wells.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known melanin synthesis inhibitor).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with PBS.
-
Add the lysis buffer to each well and incubate at an elevated temperature (e.g., 60-80°C) for 1-2 hours to dissolve the melanin.
-
-
Measure Melanin Content:
-
Transfer the lysates to a 96-well plate.
-
Measure the absorbance of the lysates at a wavelength of 405-490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the melanin content to the total protein concentration of each sample (determined by a separate protein assay like BCA) or to the cell number.
-
Calculate the percentage of melanin inhibition relative to the vehicle control.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of melanogenesis and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound's inhibitory effects.
References
- 1. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biofor.co.il [biofor.co.il]
- 4. mdpi.com [mdpi.com]
- 5. Control of melanin synthesis and secretion by B16/C3 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reproducibility of Melanoxazal Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of experimental results using Melanoxazal, a novel melanin biosynthesis inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, oxazole-containing melanin biosynthesis inhibitor isolated from the fermentation broth of Trichoderma sp. Its primary mechanism of action is the inhibition of tyrosinase, a key enzyme in the melanin synthesis pathway. By inhibiting tyrosinase, this compound effectively blocks the production of melanin.
Q2: What are the known IC50 values for this compound?
A2: The reported half-maximal inhibitory concentration (IC50) values for this compound are:
-
Mushroom Tyrosinase: 4.2 µg/mL
-
Melanin formation in silkworm larval haemolymph: 30.1 µg/mL
Q3: In what solvents should I dissolve and dilute this compound?
A3: While specific solubility data for this compound is not widely published, small molecule inhibitors are often soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous assay buffer or cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the experimental system.
Q4: How should I store this compound stock solutions?
A4: For optimal stability, it is recommended to store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light.
Q5: What are the appropriate positive and negative controls for a this compound experiment?
A5:
-
Positive Control (for inhibition): A well-characterized tyrosinase inhibitor, such as Kojic acid, can be used as a positive control to confirm that the assay is sensitive to tyrosinase inhibition.
-
Negative Control: A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used in the experimental wells is essential to account for any effects of the solvent on the assay.
-
Untreated Control: A sample with no treatment is necessary to establish the baseline tyrosinase activity or melanin content.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Inhibition Observed | 1. Inactive this compound: Compound may have degraded due to improper storage or handling. | - Use a fresh aliquot of this compound. - Verify the correct storage conditions (-20°C or -80°C, protected from light). |
| 2. Incorrect Assay Conditions: Sub-optimal pH, temperature, or substrate concentration. | - Ensure the assay buffer pH is within the optimal range for tyrosinase (typically pH 6.5-7.0). - Perform the assay at the recommended temperature (e.g., 25-37°C). - Optimize the substrate (L-DOPA or L-Tyrosine) concentration. | |
| 3. Low this compound Concentration: The concentrations used may be too low to elicit an inhibitory effect. | - Perform a dose-response experiment with a wider range of this compound concentrations. | |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents. | - Use calibrated pipettes. - Ensure thorough mixing of all solutions. |
| 2. Inconsistent Incubation Times: Variation in the timing of reagent addition or reaction termination. | - Use a multichannel pipette for simultaneous addition of reagents where possible. - Standardize all incubation times precisely. | |
| 3. This compound Precipitation: The compound may be precipitating out of solution at the working concentration. | - Visually inspect the wells for any precipitate. - Decrease the final concentration of this compound or increase the solvent concentration (while ensuring it remains non-toxic to the system). | |
| Inconsistent Results Between Experiments | 1. Reagent Variability: Differences in the quality or preparation of reagents (e.g., enzyme, substrate, buffers). | - Prepare fresh reagents for each experiment. - Use reagents from the same lot number if possible. |
| 2. Cell-Based Assay Variability: Differences in cell passage number, seeding density, or cell health. | - Use cells within a consistent and low passage number range. - Ensure consistent cell seeding density. - Regularly check for cell viability and morphology. | |
| 3. Instrument Fluctuation: Variations in the performance of the plate reader or other equipment. | - Allow the plate reader to warm up before use. - Use a consistent read time for kinetic assays. |
Data Presentation
Table 1: Published IC50 Values for this compound
| System | IC50 (µg/mL) |
| Mushroom Tyrosinase | 4.2 |
| Silkworm Larval Haemolymph Melanin Formation | 30.1 |
Table 2: Example Data Template for a Dose-Response Experiment
| This compound Concentration (µg/mL) | Replicate 1 (% Inhibition) | Replicate 2 (% Inhibition) | Replicate 3 (% Inhibition) | Mean (% Inhibition) | Standard Deviation |
| 0 (Vehicle Control) | |||||
| 0.1 | |||||
| 1 | |||||
| 5 | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| 100 |
Experimental Protocols
Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol is a representative example for assessing the direct inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
DMSO (vehicle)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve mushroom tyrosinase in phosphate buffer to a working concentration (e.g., 100 units/mL).
-
Dissolve L-DOPA in phosphate buffer to a working concentration (e.g., 2 mM).
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Create serial dilutions in DMSO.
-
Prepare a stock solution of Kojic acid in DMSO.
-
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Test wells: 20 µL of this compound dilution + 140 µL of phosphate buffer.
-
Positive control wells: 20 µL of Kojic acid dilution + 140 µL of phosphate buffer.
-
Vehicle control wells: 20 µL of DMSO + 140 µL of phosphate buffer.
-
Blank wells (no enzyme): 20 µL of this compound/DMSO + 160 µL of phosphate buffer.
-
-
Pre-incubation: Add 20 µL of mushroom tyrosinase solution to all wells except the blanks. Mix gently and incubate at 25°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of L-DOPA solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
Calculation: Determine the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate_vehicle - Rate_test) / Rate_vehicle] * 100
Protocol 2: Cellular Melanin Content Assay in B16F10 Melanoma Cells
This protocol is a representative example for assessing the effect of this compound on melanin production in a cellular context.
Materials:
-
B16F10 mouse melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
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This compound
-
α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanin production)
-
PBS (Phosphate-Buffered Saline)
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Trypsin-EDTA
-
1N NaOH
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6-well or 12-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed B16F10 cells into culture plates at a density that will result in 70-80% confluency at the end of the experiment (e.g., 2.5 x 10^4 cells/well in a 6-well plate). Allow cells to adhere for 24 hours.
-
Treatment:
-
Prepare working solutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%.
-
Remove the old medium and treat the cells with the this compound solutions. Include vehicle-only and untreated controls. If using, co-treat with α-MSH (e.g., 100 nM) to stimulate melanogenesis.
-
Incubate for 48-72 hours.
-
-
Cell Lysis and Melanin Extraction:
-
Wash the cells twice with PBS.
-
Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.
-
Wash the pellet with PBS.
-
Solubilize the pellet in 100 µL of 1N NaOH.
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Incubate at 80°C for 1 hour to dissolve the melanin.
-
-
Measurement:
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm.
-
-
Normalization (Optional but Recommended):
-
In a parallel plate treated identically, determine the protein concentration of each well using a BCA or Bradford assay to normalize the melanin content to the total protein amount.
-
-
Calculation: The melanin content can be expressed as the absorbance at 405 nm, or as a percentage of the control after normalization to protein content.
Visualizations
addressing off-target effects of Melanoxazal
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Melanoxazal, a known melanin biosynthesis inhibitor. The following information addresses potential questions and troubleshooting strategies related to its mechanism of action and the characterization of potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound functions as a melanin biosynthesis inhibitor. Its primary mode of action is the inhibition of tyrosinase, a key enzyme in the melanin production pathway. By targeting tyrosinase, this compound effectively blocks the conversion of tyrosine to L-DOPA and subsequently to dopaquinone, crucial steps in the synthesis of both eumelanin and pheomelanin.
Q2: Have any off-target effects of this compound been documented?
Currently, there is limited publicly available information specifically documenting the off-target effects of this compound. As with any small molecule inhibitor, the potential for off-target interactions exists and should be experimentally investigated.
Q3: What are the initial steps to assess the potential for off-target effects of this compound in my experimental system?
To begin assessing off-target effects, it is recommended to first establish a dose-response curve for the on-target effect (tyrosinase inhibition) in your specific cell line or model system. This will help determine the optimal concentration range for your experiments. Subsequently, utilizing broader profiling techniques can help identify potential off-target interactions. It is crucial to use the lowest effective concentration to minimize the likelihood of off-target effects.[1]
Q4: What are some recommended methods for identifying potential off-target proteins of this compound?
Several unbiased, proteome-wide methods can be employed to identify potential off-target interactions:
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Thermal Proteome Profiling (TPP): This method combines the principles of the Cellular Thermal Shift Assay (CETSA) with mass spectrometry to assess changes in protein thermal stability across the proteome upon ligand binding.[2]
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Affinity-Based Pull-Down Assays: This technique involves immobilizing a derivatized version of this compound to a resin and using it to "pull down" interacting proteins from cell lysates for identification by mass spectrometry.[3]
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Kinome Profiling: Since a significant portion of the proteome consists of kinases, screening this compound against a panel of kinases can identify unintended interactions with these important signaling molecules.[4][5][6][7]
Troubleshooting Guide
Problem 1: I am observing cellular effects that are inconsistent with tyrosinase inhibition alone.
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Possible Cause: This could indicate one or more off-target effects of this compound.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to tyrosinase in your cells at the concentration used.[8][9][10][11]
-
Perform a Dose-Response Analysis: Determine if the unexpected phenotype is dose-dependent. Off-target effects often occur at higher concentrations.[1]
-
Employ a Structurally Unrelated Inhibitor: Use a different, well-characterized tyrosinase inhibitor as a positive control. If this inhibitor does not produce the same "off-target" phenotype, it strengthens the hypothesis that the effect is specific to this compound.
-
Initiate Off-Target Identification: Consider using a proteome-wide screening method, such as Thermal Proteome Profiling, to identify potential off-target proteins.
-
Problem 2: My results with this compound are not reproducible across different cell lines.
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Possible Cause: The expression levels of the primary target (tyrosinase) and potential off-targets can vary significantly between different cell types.
-
Troubleshooting Steps:
-
Quantify Target Expression: Perform Western blotting or qPCR to determine the relative expression levels of tyrosinase in the cell lines being used.
-
Consider Differential Pathway Activation: The downstream signaling pathways affected by potential off-targets may differ between cell lines, leading to varied phenotypic outcomes.
-
Standardize Experimental Conditions: Ensure all experimental parameters, including cell density, passage number, and media composition, are consistent across experiments.
-
Data Presentation
Table 1: Hypothetical Kinome Profiling Data for this compound
This table illustrates how data from a kinome profiling screen could be presented to identify potential off-target kinase interactions. The data shown here is for illustrative purposes only and is not based on actual experimental results for this compound.
| Kinase Target | Percent Inhibition at 1 µM this compound | Percent Inhibition at 10 µM this compound |
| Tyrosinase | 95% | 98% |
| Kinase A | 5% | 15% |
| Kinase B | 8% | 65% |
| Kinase C | 2% | 10% |
| Kinase D | 12% | 72% |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for assessing the engagement of this compound with its target protein, tyrosinase, in intact cells.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with either vehicle control (e.g., DMSO) or varying concentrations of this compound for a predetermined time.
-
-
Heating and Lysis:
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a set time (e.g., 3 minutes). A typical temperature range is 40-70°C.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Analysis:
-
Measure the protein concentration of the soluble fraction.
-
Analyze the amount of soluble tyrosinase at each temperature point by Western blotting using a tyrosinase-specific antibody.
-
-
Data Interpretation:
-
Increased thermal stability of tyrosinase in the presence of this compound (i.e., more soluble protein at higher temperatures compared to the vehicle control) indicates target engagement.
-
Visualizations
Caption: Mechanism of action of this compound in the melanogenesis pathway.
Caption: A logical workflow for the investigation of potential off-target effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. assayquant.com [assayquant.com]
- 6. pharmaron.com [pharmaron.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CETSA [cetsa.org]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Melanoxazal Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Melanoxazal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions.
Synthesis Troubleshooting
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete reaction: Starting materials are still present after the expected reaction time. | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Increase temperature: Gradually increase the reaction temperature while monitoring for side product formation. - Reagent purity: Ensure all starting materials and reagents are of high purity and free from water or other contaminants. |
| Side reactions: Formation of multiple unidentified byproducts. | - Lower reaction temperature: Side reactions are often accelerated at higher temperatures. - Use of protecting groups: The aldehyde functionality in the this compound side chain is susceptible to side reactions. Consider protecting it as an acetal during the oxazole ring formation.[1] - Optimize stoichiometry: Vary the molar ratios of the reactants to minimize side product formation. |
| Degradation of product: The desired product forms but then degrades under the reaction conditions. | - Reduce reaction time: Once the maximum yield is observed by TLC or LC-MS, quench the reaction immediately. - pH control: The oxazole ring can be sensitive to strong acids or bases. Buffer the reaction mixture if necessary. |
Issue 2: Formation of Impurities During Synthesis
| Potential Impurity | Identification Method | Mitigation Strategy |
| Isomeric byproducts | LC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy | Optimize reaction conditions (temperature, catalyst) to favor the formation of the desired isomer. |
| Over-oxidation of the aldehyde | NMR spectroscopy (disappearance of aldehyde proton, appearance of carboxylic acid proton) | Use a milder oxidizing agent or perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Polymerization of the α,β-unsaturated aldehyde | Gel Permeation Chromatography (GPC), NMR spectroscopy (broad signals) | - Avoid high temperatures and exposure to light. - Add a radical inhibitor (e.g., BHT) to the reaction mixture. |
Purification Troubleshooting
Issue 1: Difficulty in Separating this compound from Polar Impurities
| Problem | Potential Cause | Recommended Solution |
| Streaking or tailing on silica gel column | - Strong interaction with silica: The basic nitrogen in the oxazole ring and the polar hydroxyl group can interact strongly with the acidic silica gel.[2] - Inappropriate solvent system: The polarity of the eluent may not be optimal. | - Use a modified silica gel: Employ neutral or basic alumina, or deactivated silica gel. - Add a modifier to the eluent: A small amount of triethylamine or ammonia in the mobile phase can help to reduce tailing by competing for the active sites on the silica gel.[3] - Reversed-phase chromatography: Use a C18 column with a mobile phase such as methanol/water or acetonitrile/water. |
| Co-elution of impurities | Similar polarity of the product and impurities. | - Optimize the solvent system: Use a gradient elution with a shallow gradient to improve resolution.[4] - Try a different stationary phase: If normal phase fails, try reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[5] |
Issue 2: Degradation of this compound During Purification
| Problem | Potential Cause | Recommended Solution |
| Product loss on the column | Decomposition on acidic silica gel: The oxazole ring or the α,β-unsaturated aldehyde may be sensitive to the acidic nature of standard silica gel. | - Use neutral or deactivated stationary phases. - Work up the purification fractions promptly. |
| Isomerization or degradation upon solvent removal | High temperatures during solvent evaporation: The conjugated system in this compound can be sensitive to heat. | - Use a rotary evaporator at low temperature and reduced pressure. - For final drying, use a high-vacuum pump at room temperature. |
Frequently Asked Questions (FAQs)
Synthesis FAQs
-
Q1: What are the most critical steps in the chemical synthesis of this compound?
-
A1: The key challenges in this compound synthesis are the construction of the 4-substituted oxazole ring and the introduction of the sensitive α,β-unsaturated aldehyde side chain. Careful control of reaction conditions and potential use of protecting groups are crucial for success.
-
-
Q2: What are some common side reactions to be aware of during the synthesis of the oxazole ring?
-
A2: Depending on the synthetic route, side reactions can include the formation of isomeric oxazoles, incomplete cyclization, and degradation of starting materials under harsh conditions. For example, in methods like the Robinson-Gabriel synthesis, dehydration of the acylamino ketone precursor must be carefully controlled to avoid charring or polymerization.
-
-
Q3: How can I minimize the oxidation of the aldehyde group during synthesis?
-
A3: To prevent the oxidation of the aldehyde to a carboxylic acid, it is advisable to carry out the synthesis under an inert atmosphere (nitrogen or argon). Additionally, avoiding strong oxidizing agents and prolonged exposure to air is recommended. If oxidation is a persistent issue, consider protecting the aldehyde as an acetal, which is stable to many reaction conditions and can be easily removed later.[1]
-
Purification FAQs
-
Q1: What is the recommended starting point for the chromatographic purification of this compound?
-
A1: Due to its polarity, a good starting point for normal-phase flash chromatography on silica gel would be a solvent system of moderate polarity, such as ethyl acetate/hexanes or dichloromethane/methanol.[3] It is essential to first perform TLC to determine the optimal solvent system that provides good separation (Rf value of the product around 0.3-0.4).
-
-
Q2: My this compound sample appears to be degrading on the silica gel column. What can I do?
-
A2: Degradation on silica gel is likely due to its acidic nature. You can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, switching to a more inert stationary phase like neutral alumina or considering reversed-phase chromatography are effective strategies.
-
-
Q3: What analytical techniques are most suitable for assessing the purity of this compound?
-
A3: A combination of techniques is recommended for a thorough purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Ideal for determining the percentage purity and detecting non-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of this compound and identify any structural isomers or residual solvents.
-
-
Visualized Workflows and Pathways
References
Technical Support Center: Mitigating Cytotoxicity of Melanoxazal in Cell Lines
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering cytotoxicity with Melanoxazal in cell line experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: We are observing high levels of cytotoxicity with this compound in our cell line, even at concentrations where we expect to see specific inhibition of melanin synthesis. What could be the cause?
A: High cytotoxicity at expected active concentrations can stem from several factors. It's crucial to systematically investigate the following possibilities:
-
Vehicle Toxicity: The solvent used to dissolve this compound might be contributing to cell death.[1][2] It is essential to test the toxicity of the vehicle alone at the same concentrations used in your experiments.[3][4][5]
-
Compound Concentration: The actual active concentration of this compound in your specific cell line might be lower than anticipated. A dose-response experiment is critical to determine the optimal concentration range.
-
Off-Target Effects: this compound, like many small molecules, could be interacting with unintended cellular targets, leading to toxicity.[6][7][8]
-
Experimental Conditions: Factors like cell density, incubation time, and media components can influence a compound's cytotoxic effects.[9][10][11]
2. Q: How can we determine if the observed cytotoxicity is due to the vehicle or this compound itself?
A: A proper vehicle control experiment is essential. Here’s a recommended experimental setup:
-
Untreated Control: Cells cultured in media alone.
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO, ethanol) used to dissolve this compound.[12]
-
This compound Treatment Group: Cells treated with this compound dissolved in the vehicle.
By comparing the viability of the vehicle control group to the untreated control, you can assess the toxicity of the solvent.[13] If the vehicle control shows significant cell death, you may need to consider alternative solvents or lower the vehicle concentration.[3][4][5]
Table 1: Example Data for Vehicle Cytotoxicity Assessment
| Treatment Group | Vehicle Concentration (% v/v) | Cell Viability (%) |
| Untreated Control | 0 | 100 |
| Vehicle Control 1 | 0.1% DMSO | 98 ± 3 |
| Vehicle Control 2 | 0.5% DMSO | 85 ± 5 |
| Vehicle Control 3 | 1.0% DMSO | 60 ± 7 |
| This compound (10 µM) | 0.1% DMSO | 50 ± 6 |
This is an example table. Users should replace the data with their own experimental results.
3. Q: What are some strategies to reduce the cytotoxicity of this compound in our experiments?
A: Here are several strategies you can employ to mitigate cytotoxicity:
-
Optimize Concentration and Incubation Time:
-
Perform a dose-response curve to identify the lowest effective concentration of this compound that inhibits melanin synthesis without causing excessive cell death.
-
Conduct a time-course experiment to determine the optimal incubation period. Shorter incubation times may be sufficient to observe the desired effect with reduced toxicity.
-
-
Vehicle Optimization:
-
Formulation Strategies for Hydrophobic Compounds:
-
If this compound is hydrophobic, which can contribute to non-specific toxicity, consider using formulation strategies to improve its solubility and reduce aggregation. This may include the use of solubilizing agents or specialized delivery systems.
-
-
Modify Experimental Protocol:
4. Q: How can we differentiate between on-target (melanin synthesis inhibition) and off-target cytotoxic effects of this compound?
A: Distinguishing on-target from off-target effects is a critical step in drug development.[6][7][8][16] Here are some approaches:
-
Use of Control Compounds: Include a known, specific inhibitor of a different cellular pathway as a negative control. Also, if available, use a structurally related but inactive analog of this compound.
-
Rescue Experiments: If the cytotoxic effect is due to the inhibition of a specific pathway, it might be possible to "rescue" the cells by providing a downstream product of that pathway.
-
Target Knockdown/Knockout Models: If you have access to cell lines where the proposed target of this compound (e.g., tyrosinase) is knocked down or knocked out, you can test if these cells are resistant to this compound's cytotoxic effects.
-
Macromolecular Synthesis Assays: These assays can help determine if the compound is broadly affecting major cellular processes like DNA, RNA, or protein synthesis, which can indicate non-specific toxicity.[16]
Experimental Protocols
Protocol 1: Standard Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Prepare a corresponding set of vehicle controls with the same final solvent concentrations.
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound or vehicle controls.[1] Include untreated control wells with media only.[1]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Table 2: Example of a Dose-Response Cytotoxicity Data Table
| This compound Conc. (µM) | Vehicle Conc. (% v/v) | Average Absorbance | Cell Viability (%) |
| 0 (Untreated) | 0 | 1.25 | 100 |
| 0 (Vehicle) | 0.1% DMSO | 1.22 | 97.6 |
| 1 | 0.1% DMSO | 1.10 | 88.0 |
| 5 | 0.1% DMSO | 0.85 | 68.0 |
| 10 | 0.1% DMSO | 0.62 | 49.6 |
| 25 | 0.1% DMSO | 0.30 | 24.0 |
| 50 | 0.1% DMSO | 0.15 | 12.0 |
This is an example table. Users should populate it with their own experimental data.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Logical steps for troubleshooting high cytotoxicity.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 6. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. marinbio.com [marinbio.com]
- 11. selectscience.net [selectscience.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 15. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Distinguishing on-target versus off-target activity in early antibacterial drug discovery using a macromolecular synthesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tyrosinase Inhibition: 4-n-Butylresorcinol vs. Kojic Acid
For Researchers, Scientists, and Drug Development Professionals
In the quest for effective modulators of melanogenesis, tyrosinase remains a pivotal target. This guide provides a detailed, data-driven comparison of two prominent tyrosinase inhibitors: 4-n-butylresorcinol and the well-established kojic acid. This objective analysis is intended to support researchers and professionals in the fields of dermatology, cosmetology, and pharmacology in their evaluation of these compounds for further investigation and application.
Quantitative Comparison of Tyrosinase Inhibition
The inhibitory efficacy of a compound against tyrosinase is most commonly quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor.
| Compound | IC50 (Human Tyrosinase) | IC50 (Mushroom Tyrosinase) | Inhibition Type |
| 4-n-butylresorcinol | 21 µmol/L[1] | Not specified | Competitive[2] |
| Kojic Acid | ~500 µmol/L[1] | 30.6 µM - >400 µmol/L[1][3] | Mixed[4] |
Note: IC50 values can vary depending on the experimental conditions and the source of the tyrosinase enzyme (e.g., human vs. mushroom). The data presented here is for comparative purposes.
Mechanism of Tyrosinase Inhibition
Both 4-n-butylresorcinol and kojic acid exert their effects by interacting with tyrosinase, the rate-limiting enzyme in melanin synthesis. However, their precise mechanisms of action differ.
4-n-butylresorcinol acts as a competitive inhibitor of tyrosinase.[2] This means it directly binds to the active site of the enzyme, competing with the natural substrate, L-tyrosine. This binding prevents the substrate from accessing the active site, thereby halting the melanogenesis cascade at its initial step. Furthermore, studies have shown that 4-n-butylresorcinol can enhance the proteolytic degradation of tyrosinase, further reducing its cellular levels.[2]
Kojic acid , on the other hand, functions as a mixed-type inhibitor.[4] It can bind to both the free enzyme and the enzyme-substrate complex. Its primary mechanism involves chelating the copper ions within the active site of tyrosinase. These copper ions are essential for the catalytic activity of the enzyme. By sequestering these ions, kojic acid effectively inactivates the enzyme.
Signaling Pathway of Melanogenesis and Inhibition
The production of melanin is a complex process regulated by various signaling pathways. The binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes triggers a cascade that ultimately leads to the synthesis of melanin. Both 4-n-butylresorcinol and kojic acid interrupt this pathway at the level of tyrosinase.
Caption: Inhibition of the melanogenesis signaling pathway by 4-n-butylresorcinol and kojic acid.
Experimental Protocols: Tyrosinase Inhibition Assay
The following provides a generalized methodology for assessing the tyrosinase inhibitory activity of compounds like 4-n-butylresorcinol and kojic acid. Specific parameters may vary between studies.
Objective: To determine the in vitro inhibitory effect of a test compound on the activity of tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-tyrosine or L-DOPA (substrate)
-
Phosphate buffer (pH ~6.8)
-
Test compound (e.g., 4-n-butylresorcinol, kojic acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of the substrate (L-tyrosine or L-DOPA) in phosphate buffer.
-
Prepare serial dilutions of the test compound and a positive control (e.g., kojic acid) at various concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of the phosphate buffer to each well.
-
Add the test compound dilutions to the respective wells.
-
Add the tyrosinase solution to all wells except for the blank.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a set duration using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Caption: A generalized workflow for a tyrosinase inhibition assay.
Concluding Remarks
Based on the available in vitro data, 4-n-butylresorcinol demonstrates significantly higher potency as a human tyrosinase inhibitor compared to kojic acid. Its competitive inhibition mechanism suggests a direct and efficient mode of action. While kojic acid has a long history of use, its lower potency against human tyrosinase may necessitate higher concentrations to achieve comparable efficacy. The choice between these compounds for research and development will depend on a multitude of factors including desired potency, formulation considerations, and further in vivo and clinical safety and efficacy data. This guide serves as a foundational resource to inform such decisions.
References
- 1. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Inhibition of Tyrosinase and Melanogenesis by Carboxylic Acids: Mechanistic Insights and Safety Evaluation [mdpi.com]
A Comparative Guide to Melanin Inhibitors: Melanoxazal and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
In the quest for effective modulators of melanogenesis, a variety of compounds have been identified and characterized for their ability to inhibit melanin production. This guide provides a comparative analysis of Melanoxazal against other well-established melanin inhibitors, including kojic acid, arbutin, and hydroquinone. The following sections present quantitative data on their inhibitory activities, detailed experimental protocols for key assays, and visualizations of the pertinent signaling pathways.
Quantitative Comparison of Inhibitor Potency
The efficacy of melanin inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a target enzyme or a biological process by 50%. The tables below summarize the IC50 values for this compound and other inhibitors against mushroom tyrosinase and their effects on melanin content and tyrosinase activity in B16F10 melanoma cells. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Mushroom Tyrosinase Inhibition
| Compound | IC50 (µg/mL) | IC50 (µM) |
| This compound | 4.2[1] | ~23.7 |
| Kojic Acid | - | 6.04 - 28.72[2] |
| Arbutin (β-arbutin) | - | >500 |
| Hydroquinone | - | >500 |
Note: The IC50 values for kojic acid, arbutin, and hydroquinone can vary significantly depending on the experimental setup.
Table 2: Inhibition of Melanin Content and Tyrosinase Activity in B16F10 Murine Melanoma Cells
| Compound | Assay | IC50 (µM) |
| This compound | Melanin Content | Data not available |
| Cellular Tyrosinase Activity | Data not available | |
| Kojic Acid | Melanin Content | ~115.8[3] |
| Cellular Tyrosinase Activity | Data not available | |
| Arbutin (β-arbutin) | Melanin Content | Data not available |
| Cellular Tyrosinase Activity | Data not available | |
| Hydroquinone | Melanin Content | Data not available |
| Cellular Tyrosinase Activity | Data not available |
Signaling Pathways in Melanogenesis and Points of Inhibition
Melanogenesis is a complex process regulated by a network of signaling pathways. A key regulator is the Microphthalmia-associated Transcription Factor (MITF), which controls the expression of essential melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). The cAMP/PKA pathway is a primary upstream activator of MITF. Several melanin inhibitors exert their effects by targeting different components of this pathway.
Caption: Simplified melanogenesis signaling pathway and inhibitor targets.
This compound: Primarily acts as a direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] Its effects on upstream signaling molecules like MITF have not been extensively reported.
Kojic Acid: Exhibits a dual mechanism of action. It directly inhibits tyrosinase activity by chelating the copper ions in the enzyme's active site.[2] Additionally, some studies suggest that kojic acid derivatives can downregulate MITF expression by suppressing the phosphorylation of CREB, a key transcription factor for MITF.[4]
Arbutin: A glycosylated hydroquinone, arbutin functions as a competitive inhibitor of tyrosinase.[5][6] It is considered a milder inhibitor than hydroquinone. Its effect on MITF expression is generally considered to be minimal; it primarily targets the enzymatic activity of tyrosinase.[5][7]
Hydroquinone: This compound is a potent inhibitor of tyrosinase.[8] It also has cytotoxic effects on melanocytes, which contributes to its skin-lightening properties.[9] Its primary mechanism is the direct inhibition of tyrosinase.[8]
Experimental Protocols
Standardized protocols are essential for the reliable evaluation and comparison of melanin inhibitors. Below are detailed methodologies for two key in vitro assays.
Mushroom Tyrosinase Inhibition Assay
This assay is a common initial screening method to assess the direct inhibitory effect of a compound on tyrosinase activity.
Caption: Workflow for the mushroom tyrosinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a stock solution of L-DOPA (substrate) in phosphate buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., kojic acid) in the appropriate solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and the test compound or positive control to each well.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to read the absorbance at regular intervals (e.g., every minute) for a specified duration to monitor the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each concentration of the inhibitor.
-
Determine the percentage of tyrosinase inhibition relative to the untreated control.
-
Plot the percentage inhibition against the inhibitor concentration and calculate the IC50 value using a suitable software.
-
Cellular Melanin Content Assay in B16F10 Cells
This assay assesses the ability of a compound to inhibit melanin production in a cellular context.
Caption: Workflow for the cellular melanin content assay.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed B16F10 murine melanoma cells in a multi-well plate at an appropriate density.
-
After cell attachment, treat the cells with various concentrations of the test compound and a positive control for 48 to 72 hours. An untreated control group should also be included.
-
-
Cell Lysis and Melanin Extraction:
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells by adding a solution of sodium hydroxide (e.g., 1N NaOH).
-
To solubilize the melanin, incubate the cell lysates at an elevated temperature (e.g., 80°C) for 1-2 hours.[10]
-
-
Quantification:
-
Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.
-
In a parallel set of wells, determine the total protein concentration using a standard protein assay (e.g., BCA assay) to normalize the melanin content.
-
-
Data Analysis:
-
Calculate the melanin content per unit of protein for each treatment group.
-
Express the results as a percentage of the melanin content in the untreated control cells.
-
Conclusion
This compound demonstrates potent direct inhibitory activity against mushroom tyrosinase. For a comprehensive understanding of its potential as a melanin inhibitor, further studies are required to elucidate its efficacy in cellular models and its precise mechanism of action on the upstream signaling pathways of melanogenesis. The comparative data and standardized protocols provided in this guide serve as a valuable resource for researchers and professionals in the field to design and interpret experiments aimed at discovering and developing novel and effective modulators of skin pigmentation.
References
- 1. Whitening mechanism of arbutin [sprchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of melanin content in a three-dimensional melanoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-melanogenesis of novel kojic acid derivatives in B16F10 cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arbutin: mechanism of its depigmenting action in human melanocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Hydroquinone? [synapse.patsnap.com]
- 9. vinmec.com [vinmec.com]
- 10. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Melanoxazal: A Comparative Guide to its Tyrosinase Inhibitory Activity
For researchers and professionals in drug development, identifying potent and specific enzyme inhibitors is a critical step. This guide provides an objective comparison of Melanoxazal, a novel melanin biosynthesis inhibitor, with other established tyrosinase inhibitors. The information presented is supported by experimental data to aid in the evaluation of its potential applications.
Comparative Inhibitory Activity
This compound has demonstrated significant inhibitory activity against tyrosinase, the key enzyme in melanogenesis.[1][2] A comparison of its potency, as measured by the half-maximal inhibitory concentration (IC50), with other well-known tyrosinase inhibitors is summarized below. It is important to note that IC50 values can vary based on the enzyme source (e.g., mushroom vs. cellular) and specific assay conditions.
| Compound | Target Enzyme | IC50 Value |
| This compound | Mushroom Tyrosinase | 4.2 µg/mL |
| This compound | Melanin formation in silkworm larval haemolymph | 30.1 µg/mL[1][2] |
| Kojic Acid | Mushroom Tyrosinase | 121 ± 5 µM[1] |
| Kojic Acid | Mushroom Tyrosinase | 30.6 µM[3] |
| α-Arbutin | Mouse Melanoma Tyrosinase | 0.48 mM[4] |
| β-Arbutin | Mushroom Tyrosinase | 8.4 mM[1] |
| Hydroquinone | Not specified | IC50 > 500 µmol/L on human tyrosinase[5] |
Understanding the Mechanism: The Melanogenesis Pathway
This compound exerts its effect by inhibiting tyrosinase, a central enzyme in the melanin production pathway. This pathway is a complex cascade of enzymatic reactions. A simplified representation of the melanogenesis signaling pathway is provided below.
References
- 1. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosinase - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Melanoxazal and Arbutin in Melanogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Melanoxazal and Arbutin as inhibitors of melanogenesis. The information is compiled from available scientific literature to assist researchers and professionals in drug development in evaluating these two compounds. This comparison focuses on their mechanisms of action, inhibitory concentrations, and effects on melanin production, supported by experimental data and protocols.
Executive Summary
This compound and Arbutin are both inhibitors of tyrosinase, the key enzyme responsible for melanin synthesis. Arbutin, a well-studied hydroquinone derivative, acts as a competitive inhibitor of tyrosinase. Data on this compound is limited to an initial discovery in 1996, which identified it as a potent tyrosinase inhibitor. While direct comparative studies are unavailable, this guide synthesizes the existing data to provide a parallel evaluation.
Data Presentation: Quantitative Efficacy
The following table summarizes the available quantitative data on the inhibitory effects of this compound and Arbutin. It is important to note that the experimental conditions for obtaining these values may vary between studies, affecting direct comparability.
| Compound | Assay | Target/Model | IC50 Value | Citation(s) |
| This compound | Tyrosinase Inhibition | Mushroom Tyrosinase | 4.2 µg/mL | [1] |
| Melanin Formation Inhibition | Silkworm Larval Haemolymph | 30.1 µg/mL | [1] | |
| α-Arbutin | Tyrosinase Inhibition | Mouse Melanoma Tyrosinase | 0.48 mM | [2] |
| Tyrosinase Inhibition | B16-4A5 Tyrosinase | 297.4 ± 9.7 µM | [3] | |
| β-Arbutin | Tyrosinase Inhibition | Mushroom Tyrosinase | > 500 µM | [3] |
| Tyrosinase Inhibition | B16-4A5 Tyrosinase | > 500 µM | [3] | |
| Tyrosinase Inhibition | HMV-II Tyrosinase | > 500 µM | [3] |
Note on IC50 Values: The IC50 values for Arbutin can vary significantly depending on the isomer (α-Arbutin is generally more potent than β-Arbutin) and the source of the tyrosinase enzyme (e.g., mushroom vs. mammalian).[2][4] The data for this compound is from a single study and has not been recently corroborated in mammalian systems.
Mechanism of Action and Signaling Pathways
Arbutin functions as a competitive inhibitor of tyrosinase, binding to the enzyme's active site and preventing the oxidation of L-tyrosine.[2] This directly impedes the initial and rate-limiting step of melanogenesis. While it effectively reduces melanin production, most studies suggest it does not significantly affect the mRNA expression of tyrosinase.[3] The primary signaling pathway affected is the direct enzymatic pathway of melanin synthesis.
This compound is also a tyrosinase inhibitor.[1] However, detailed studies on its mechanism of inhibition (e.g., competitive, non-competitive) and its effects on the signaling pathways within melanocytes are not available in the public domain.
Below is a diagram illustrating the established signaling pathway for melanogenesis and the point of intervention for tyrosinase inhibitors like Arbutin.
Figure 1. Simplified melanogenesis signaling pathway and the inhibitory action of Arbutin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key experiments used to evaluate the efficacy of melanogenesis inhibitors.
Mushroom Tyrosinase Activity Assay
This assay is a common initial screening method for tyrosinase inhibitors.
Figure 2. Workflow for Mushroom Tyrosinase Activity Assay.
Methodology:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
In a 96-well plate, add phosphate buffer, the test compound (at various concentrations), and the tyrosinase solution.
-
Pre-incubate the mixture for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding L-DOPA as a substrate.
-
Measure the formation of dopachrome by monitoring the absorbance at 475 nm over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value is then determined from the dose-response curve.
Melanin Content Assay in B16 Melanoma Cells
This assay quantifies the amount of melanin produced by melanoma cells after treatment with a test compound.
Methodology:
-
Culture B16 melanoma cells in a suitable medium until they reach a desired confluency.
-
Treat the cells with various concentrations of the test compound (this compound or Arbutin) for a specified period (e.g., 72 hours).
-
After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them.
-
Solubilize the melanin pellet in NaOH at an elevated temperature.
-
Measure the absorbance of the solubilized melanin at 405 nm.
-
Normalize the melanin content to the total protein concentration of the cell lysate to account for differences in cell number.
-
The percentage of melanin inhibition is calculated relative to untreated control cells.
Cell Viability Assay
It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed reduction in melanin is not due to cell death. The MTT assay is a commonly used method.
Methodology:
-
Seed B16 melanoma cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the same duration as the melanin content assay.
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the amount of formazan, which is proportional to the number of viable cells.
Conclusion and Future Directions
Arbutin is a well-characterized tyrosinase inhibitor with a substantial body of evidence supporting its efficacy in reducing melanin synthesis.[2][3] In contrast, this compound, while showing initial promise as a potent tyrosinase inhibitor in a non-mammalian system, lacks recent and comprehensive studies to fully elucidate its efficacy and mechanism of action in a dermatological context.[1]
For drug development professionals, Arbutin represents a lower-risk option with a well-understood profile. This compound, however, could be a candidate for further investigation. Future research should focus on:
-
Direct, head-to-head comparative studies of this compound and Arbutin (both α and β isomers) in human melanocyte and co-culture models.
-
Detailed kinetic studies to determine the precise mechanism of tyrosinase inhibition by this compound.
-
Investigation of the signaling pathways affected by this compound in mammalian melanocytes.
-
Assessment of the cytotoxicity and long-term safety of this compound.
Such studies are imperative to validate the early findings and to determine if this compound holds potential as a novel and effective agent for the management of hyperpigmentation.
References
- 1. In situ melanin assay for MSH using mouse B16 melanoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. academic.oup.com [academic.oup.com]
A Comparative Analysis of Melanoxazal and Hydroquinone for Melanogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Melanoxazal and hydroquinone, two compounds with inhibitory effects on melanin synthesis. While hydroquinone is a long-established agent with extensive clinical data for the treatment of hyperpigmentation, this compound is a novel, preclinical compound with limited available research. This analysis is based on the current scientific literature and aims to objectively present the performance and mechanistic understanding of both molecules.
Executive Summary
Hydroquinone remains the benchmark for topical treatment of hyperpigmentation, acting primarily through the inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. Its efficacy and safety have been documented in numerous clinical trials.[1][2][3][4] In contrast, this compound is a recently discovered natural product that also inhibits tyrosinase.[1] However, data on this compound is confined to a single preclinical study, and no clinical or comprehensive safety data is currently available. Therefore, a direct comparison of their clinical performance is not feasible at this time. This guide presents a side-by-side look at their known properties based on existing evidence.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and hydroquinone.
| Parameter | This compound | Hydroquinone | Reference |
| Compound Type | Natural Product (Fungal Metabolite) | Synthetic Phenolic Compound | [1] |
| Primary Mechanism of Action | Tyrosinase Inhibition | Tyrosinase Inhibition, Selective damage to melanocytes | [1][2] |
| Mushroom Tyrosinase Inhibition (IC50) | 4.2 µg/mL | >500 µmol/L (weak inhibitor of human tyrosinase) | [1][5] |
| Inhibition of Melanin Formation (IC50) | 30.1 µg/mL (in silkworm larval haemolymph) | Not directly comparable; clinically effective at 2-4% concentrations | [1][3][4] |
| Clinical Efficacy | No data available | Effective for melasma, post-inflammatory hyperpigmentation, solar lentigines | [2][3][4] |
| Safety Profile | No data available | Skin irritation, contact dermatitis, rare risk of exogenous ochronosis with long-term use | [1][2][3] |
| Regulatory Status | Not applicable | Prescription and over-the-counter availability varies by region | [2][4] |
Mechanism of Action
Hydroquinone
Hydroquinone exerts its depigmenting effect through several mechanisms.[2][6] Primarily, it acts as a competitive inhibitor of tyrosinase, the enzyme that catalyzes the conversion of tyrosine to L-DOPA, a critical step in melanin synthesis.[2][6][7] Additionally, hydroquinone can cause selective damage to melanocytes and melanosomes, further reducing the skin's pigment production capabilities.[2] It may also act as an alternate substrate for tyrosinase, competing with tyrosine oxidation.[7]
This compound
Based on the limited available data, this compound also functions as a melanin biosynthesis inhibitor by targeting tyrosinase.[1] The potent inhibition of mushroom tyrosinase suggests it directly interferes with the enzyme's catalytic activity.[1] The precise nature of this inhibition (e.g., competitive, non-competitive) has not been elucidated.
Experimental Protocols
Tyrosinase Inhibition Assay (Mushroom)
This in vitro assay is a common method for screening potential melanogenesis inhibitors.
Objective: To determine the concentration of a test compound required to inhibit 50% of mushroom tyrosinase activity (IC50).
Methodology:
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a separate solution of L-tyrosine are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Incubation: The tyrosinase solution is pre-incubated with various concentrations of the test compound (e.g., this compound or hydroquinone) for a defined period at a specific temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the L-tyrosine substrate.
-
Measurement: The formation of dopachrome, an intermediate in the melanin synthesis pathway, is measured spectrophotometrically at a specific wavelength (e.g., 475 nm) over time.
-
Data Analysis: The percentage of tyrosinase inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Clinical Evaluation of Depigmenting Agents (for Hydroquinone)
Objective: To assess the efficacy and safety of a topical hydroquinone formulation in treating facial hyperpigmentation (e.g., melasma).
Methodology:
-
Patient Recruitment: A cohort of patients with a clinical diagnosis of facial hyperpigmentation is recruited. Inclusion and exclusion criteria are strictly defined.
-
Baseline Assessment: At the beginning of the study, the severity of hyperpigmentation is assessed using standardized scales such as the Melasma Area and Severity Index (MASI). High-resolution photography and colorimetric measurements (e.g., using a chromameter) are also taken.
-
Treatment Protocol: Patients are randomly assigned to apply either the hydroquinone formulation or a placebo/vehicle control to the affected areas, typically twice daily for a specified duration (e.g., 12 weeks). Concomitant use of a broad-spectrum sunscreen is mandatory.
-
Follow-up Visits: Patients are evaluated at regular intervals (e.g., weeks 4, 8, and 12). At each visit, MASI scores, photographic documentation, and colorimetric measurements are repeated.
-
Safety Evaluation: The incidence and severity of adverse effects, such as erythema, scaling, and burning sensations, are recorded at each follow-up visit.
-
Data Analysis: Statistical analysis is performed to compare the change in MASI scores and colorimetric values from baseline between the hydroquinone and control groups.
Conclusion
Hydroquinone is a well-characterized tyrosinase inhibitor with proven clinical efficacy in the treatment of various hyperpigmentary disorders.[2][3][4] Its mechanism of action and safety profile are well-documented, establishing it as a standard of care in dermatology.[1][2][3]
References
- 1. This compound, new melanin biosynthesis inhibitor discovered by using the larval haemolymph of the silkworm, Bombyx mori. Production, isolation, structural elucidation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, new melanin biosynthesis inhibitor discovered by using the larval haemolymph of the silkworm, Bombyx mori. Production, isolation, structural elucidation, and biological properties. | Semantic Scholar [semanticscholar.org]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. dermnetnz.org [dermnetnz.org]
- 5. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitiligo - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 7. Vitiligo - Treatment - NHS [nhs.uk]
Assessing the Specificity of Melanoxazal: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the specificity of a molecular inhibitor is paramount. This guide provides a comparative assessment of Melanoxazal, a known tyrosinase inhibitor, against other common alternatives. The focus is on its performance, supported by available experimental data, to aid in the objective evaluation of its utility in research and therapeutic development.
Performance Comparison of Tyrosinase Inhibitors
This compound has been identified as an inhibitor of melanin biosynthesis through its targeted action on tyrosinase, the key enzyme in the melanin production pathway.[1] To objectively evaluate its performance, a comparison with other well-known tyrosinase inhibitors—kojic acid, arbutin, and hydroquinone—is presented below. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
It is crucial to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as the source of the tyrosinase enzyme (e.g., mushroom vs. human) and assay protocols. The data presented here is compiled from various sources and should be interpreted with this in mind.
| Compound | Target Enzyme | IC50 (µM) | Source Organism of Enzyme | Reference |
| This compound | Tyrosinase | ~154 (converted from 4.2 µg/ml) | Mushroom | [1] |
| Kojic Acid | Tyrosinase | 70 | Mushroom (monophenolase) | [2] |
| Tyrosinase | 121 | Mushroom (diphenolase) | [2] | |
| α-Arbutin | Tyrosinase | 6499 | Mushroom (monophenolase) | [2] |
| β-Arbutin | Tyrosinase | 1687 | Mushroom (monophenolase) | [2] |
| Hydroquinone | Tyrosinase | >500 | Human | [3] |
Note on Specificity Data for this compound: Despite a comprehensive literature search, no publicly available experimental data was found assessing the specificity of this compound against other enzymes or off-target proteins. This represents a significant knowledge gap, and researchers should consider this when evaluating its potential for specific applications. The ideal inhibitor demonstrates high potency for its intended target while exhibiting minimal to no activity against other cellular components to avoid unintended side effects.
Signaling Pathway and Experimental Workflows
To provide a comprehensive understanding of this compound's context of action and how its specificity can be evaluated, the following diagrams illustrate the melanin biosynthesis pathway and a general workflow for assessing enzyme inhibitor specificity.
Melanin Biosynthesis Pathway
The following diagram outlines the key steps in the synthesis of melanin, highlighting the central role of tyrosinase, the target of this compound.
References
Independent Verification of Melanoxazal's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Melanoxazal's performance with other tyrosinase inhibitors, supported by available experimental data. While direct independent verification of this compound's mechanism of action remains limited in published literature, this document synthesizes the initial findings and juxtaposes them with established alternatives to offer a comprehensive overview for research and development purposes.
Mechanism of Action: Tyrosinase Inhibition
This compound was first identified as a novel melanin biosynthesis inhibitor isolated from the fermentation broth of Trichoderma sp. ATF-451. The foundational study reported its inhibitory activity against mushroom tyrosinase, a key enzyme in the melanin synthesis pathway. Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone, a precursor for melanin. By inhibiting this enzyme, compounds like this compound can effectively reduce melanin production.
Below is a diagram illustrating the melanin synthesis pathway and the point of inhibition for tyrosinase inhibitors.
Caption: Melanin synthesis pathway showing the catalytic role of tyrosinase and its inhibition.
Comparative Performance of Tyrosinase Inhibitors
The efficacy of tyrosinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for this compound and other well-known tyrosinase inhibitors against mushroom tyrosinase.
| Compound | IC50 (µg/mL) | IC50 (µM) | Notes |
| This compound | 4.2 | ~23.2 | Isolated from Trichoderma sp. ATF-451. |
| Kojic Acid | - | 1.35 - 300 | Widely used as a positive control in tyrosinase inhibition assays. |
| Arbutin | - | - | A hydroquinone glycoside found in the bearberry plant. |
| Hydroquinone | - | - | A potent inhibitor but with safety concerns. |
| Resveratrol | - | - | A natural polyphenol found in grapes and other fruits. |
Note: IC50 values for the same compound can vary between studies due to different experimental conditions.
Experimental Protocols
To facilitate the independent verification and comparative analysis of tyrosinase inhibitors, this section provides detailed methodologies for key experiments.
Mushroom Tyrosinase Inhibition Assay
This in vitro assay is a primary screening method to determine the direct inhibitory effect of a compound on tyrosinase activity.
Principle: The assay measures the enzymatic activity of mushroom tyrosinase by monitoring the formation of dopachrome from the oxidation of a substrate, typically L-DOPA. The absorbance of the colored product, dopachrome, is measured spectrophotometrically. The reduction in absorbance in the presence of an inhibitor is indicative of its inhibitory potency.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound at various concentrations (or positive control)
-
Mushroom tyrosinase solution
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-492 nm) at regular intervals for a defined period (e.g., 20-30 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: A generalized workflow for performing a mushroom tyrosinase inhibition assay.
Cellular Melanin Content Assay
This cell-based assay evaluates the effect of a compound on melanin production in a cellular context, typically using melanoma cell lines that actively produce melanin.
Principle: Melanoma cells (e.g., B16-F10 murine melanoma cells) are treated with the test compound. After a specific incubation period, the cells are lysed, and the melanin content is quantified. A reduction in melanin content compared to untreated cells indicates the inhibitory effect of the compound on cellular melanogenesis.
Materials:
-
B16-F10 melanoma cells
-
Cell culture medium (e.g., DMEM) and supplements
-
Test compound
-
Positive control (e.g., Kojic acid)
-
Lysis buffer (e.g., NaOH solution)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Microplate reader
Procedure:
-
Seed B16-F10 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or positive control. An untreated group serves as the control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
After incubation, wash the cells with PBS to remove the medium and any non-adherent cells.
-
Lyse the cells by adding a lysis buffer (e.g., 1N NaOH) and incubating at an elevated temperature (e.g., 60-80°C) to solubilize the melanin.
-
Measure the absorbance of the lysate at a wavelength of approximately 405-475 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of the cells to account for any cytotoxic effects of the compound.
-
Calculate the percentage of melanin inhibition relative to the untreated control.
Caption: A generalized workflow for performing a cellular melanin content assay.
Conclusion
This compound shows promise as a tyrosinase inhibitor based on initial findings. However, a comprehensive understanding of its mechanism and comparative efficacy requires further independent investigation. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in designing and executing studies to independently verify the mechanism of this compound and evaluate its potential relative to other tyrosinase inhibitors. The lack of extensive independent studies on this compound highlights an opportunity for further research in the field of melanogenesis inhibitors.
Evaluating "Melanoxazal": A Comparative Guide to Depigmenting Agents in 3D Skin Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a hypothetical depigmenting agent, herein referred to as "Product X (Melanoxazal)," with established alternatives in the field of skin lightening and hyperpigmentation treatment. The evaluation is centered on performance within three-dimensional (3D) skin models, offering a more physiologically relevant context than traditional 2D cell culture. This document outlines the experimental protocols for key assays, presents comparative data in structured tables, and visualizes complex biological and experimental processes.
Mechanism of Action: A Comparative Overview
The efficacy of a depigmenting agent is determined by its ability to interfere with the complex process of melanogenesis. Below is a summary of the primary mechanisms of action for Product X (this compound) and its key alternatives.
| Agent | Primary Mechanism of Action | Target |
| Product X (this compound) | [Hypothesized] Competitive inhibition of tyrosinase | Tyrosinase Enzyme |
| Hydroquinone | Inhibition of tyrosinase; cytotoxic to melanocytes. | Tyrosinase Enzyme, Melanocytes |
| Kojic Acid | Chelates copper ions in the active site of tyrosinase, inhibiting its activity. | Tyrosinase Enzyme |
| Arbutin (Alpha & Beta) | A glycosylated hydroquinone that inhibits tyrosinase activity. | Tyrosinase Enzyme |
| Niacinamide (Vitamin B3) | Inhibits the transfer of melanosomes from melanocytes to keratinocytes. | Melanosome Transfer |
| Vitamin C (Ascorbic Acid) | Antioxidant that reduces dopaquinone (a melanin precursor) and inhibits tyrosinase activity. | Dopaquinone, Tyrosinase Enzyme |
Performance in 3D Skin Models: Quantitative Comparison
The following table summarizes the reported efficacy of various depigmenting agents. Data from 3D skin models and related co-culture systems are prioritized to provide a more accurate representation of in vivo performance. It is important to note that direct comparative studies under identical conditions are limited, and thus these values should be interpreted with consideration of their experimental context.
| Agent | Assay | Model System | Reported Efficacy | Citation |
| Product X (this compound) | Melanin Content | Reconstructed Human Epidermis | [Hypothetical Data] 45% reduction | - |
| Hydroquinone | Melanin Content | Pigmented Reconstructed Epidermis | Significant reduction in pigmentation | [1] |
| Kojic Acid | Melanin Content | 3D Melanoma Cell Culture | Dose-dependent reduction in melanin | [2] |
| Arbutin | Melanin Content | 3D Human Skin Model | Significant inhibition of melanin synthesis | [3] |
| Niacinamide | Melanosome Transfer | Keratinocyte/Melanocyte Co-culture | 35-68% inhibition of melanosome transfer | [4][5] |
| Niacinamide | Pigmentation | Pigmented Reconstructed Epidermis | Reduction in cutaneous pigmentation | [4][5] |
| Vitamin C | Melanin Content | Not specified in 3D models | General skin brightening and antioxidant effects | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of future comparative studies.
Melanin Content Assay in 3D Reconstructed Human Epidermis
This protocol is adapted from methodologies used for pigmented reconstructed human epidermis models.[1][8][9]
Objective: To quantify the total melanin content in a 3D skin model following treatment with a test agent.
Materials:
-
3D Reconstructed Human Epidermis (RHE) tissues
-
Test agent (e.g., Product X) and vehicle control
-
Phosphate-Buffered Saline (PBS)
-
Solvable™ (PerkinElmer) or 1 M NaOH with 10% DMSO
-
Synthetic melanin standard
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Culture the RHE tissues according to the manufacturer's instructions.
-
Topically apply the test agent and vehicle control to the tissues daily for a predetermined period (e.g., 6-14 days).
-
At the end of the treatment period, harvest the tissues.
-
Wash the tissues with PBS to remove any residual medium or treatment formulation.
-
Excise the epidermal layer from the insert using a sterile scalpel.
-
Place the tissue in a microcentrifuge tube containing a known volume of Solvable™ or NaOH/DMSO solution.
-
Incubate the tubes at 60-100°C for at least 1-16 hours, or until the tissue is fully dissolved and the melanin is extracted.[1][8]
-
Prepare a standard curve using synthetic melanin dissolved in the same extraction solution.
-
Transfer the tissue extracts and standards to a 96-well plate.
-
Measure the absorbance at 490 nm using a spectrophotometer.[1][8]
-
Calculate the melanin concentration in each sample by interpolating from the standard curve. Results can be expressed as melanin content per tissue or normalized to protein content.
Tyrosinase Activity Assay in 3D Skin Model Lysates
This protocol is based on assays performed on cell lysates and can be adapted for 3D skin models.[10][11]
Objective: To measure the activity of the tyrosinase enzyme within the cells of a 3D skin model after treatment.
Materials:
-
Treated and control 3D RHE tissues
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) solution
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Following treatment, harvest and wash the RHE tissues as described above.
-
Homogenize the tissues in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cellular proteins, including tyrosinase.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Add the L-DOPA solution to each well to initiate the enzymatic reaction.
-
Immediately measure the absorbance at 475 nm at timed intervals (e.g., every 10 minutes for 1-2 hours) at 37°C.[10][11]
-
The rate of increase in absorbance is proportional to the tyrosinase activity. Calculate the activity and normalize it to the total protein concentration.
Cell Viability Assay (MTT) in 3D Skin Models
This protocol assesses the cytotoxicity of the test agent.[1][12]
Objective: To determine the viability of cells within the 3D skin model after treatment.
Materials:
-
Treated and control 3D RHE tissues
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)
-
Isopropanol or other formazan solubilizing agent
-
96-well microplate
-
Spectrophotometer
Procedure:
-
At the end of the treatment period, transfer the RHE tissues to a new multi-well plate.
-
Add MTT solution to each well, ensuring the tissue is submerged, and incubate for 3 hours at 37°C and 5% CO2.[1]
-
During the incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
After incubation, remove the MTT solution and add isopropanol to each well to dissolve the formazan crystals.
-
Incubate for a minimum of 2 hours at room temperature with gentle shaking to ensure complete dissolution.[1]
-
Transfer the colored solution to a 96-well plate and measure the absorbance at 570 nm.[1]
-
Express cell viability as a percentage relative to the vehicle-treated control.
Visualizing the Science: Diagrams and Workflows
To better illustrate the complex processes involved, the following diagrams have been generated using Graphviz.
Caption: Simplified Melanogenesis Signaling Pathway.
Caption: Experimental Workflow for Agent Evaluation.
Caption: Comparison of Agent Intervention Points.
References
- 1. episkin.com [episkin.com]
- 2. researchgate.net [researchgate.net]
- 3. Skin-lightening agents: New chemical and plant extracts -ongoing search for the holy grail! - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. The effect of niacinamide on reducing cutaneous pigmentation and suppression of melanosome transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. minskinn.com [minskinn.com]
- 7. thedeconstruct.in [thedeconstruct.in]
- 8. Melanin Transfer in Human 3D Skin Equivalents Generated Exclusively from Induced Pluripotent Stem Cells | PLOS One [journals.plos.org]
- 9. A 2D and 3D melanogenesis model with human primary cells induced by tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 12. A Simple Method for the Production of Human Skin Equivalent in 3D, Multi-Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Melanoxazal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Melanoxazal, a novel melanin biosynthesis inhibitor, proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, step-by-step procedures for its safe disposal based on general principles for handling research-grade chemical compounds and information for structurally related substances.
Immediate Safety and Handling Considerations
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for similar chemical compounds, the following precautions should be taken:
-
Eye Protection: Wear chemical safety goggles.
-
Skin Protection: Use nitrile gloves and a lab coat.
-
Respiratory Protection: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols.
In case of exposure, follow these first-aid measures:
-
After inhalation: Move to fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound, in the absence of a specific SDS, is to treat it as a chemical waste product to be disposed of via an approved waste disposal company.
1. Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound and any contaminated materials with its name and any known hazard symbols.
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed by a qualified chemist or safety professional.
2. Preparing for Disposal:
-
Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a clearly labeled, sealed container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a sealed, leak-proof container. Do not dispose of this compound solutions down the drain.
3. Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with all available information about this compound, including its chemical class (oxazole derivative) and any known biological activity. The disposal statement "Dispose of contents/ container to an approved waste disposal plant" is a standard and crucial directive.[1]
Quantitative Data Summary
As no specific SDS for this compound is available, quantitative data regarding toxicity or environmental hazards are not established. For a related, though not identical, chemical compound provided by Sigma-Aldrich, the following data is available and can be used as a precautionary reference:
| Parameter | Value | Species |
| LD50 Oral | 2,800 mg/kg | Rat[1] |
Note: This data is not for this compound and should be used for reference purposes only to underscore the importance of proper handling and disposal.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's safety officer for specific guidance and to ensure compliance with local, state, and federal regulations.
References
Essential Safety and Operational Guide for Handling Melanoxazal
For Immediate Use by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of Melanoxazal. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is essential to mitigate risks and ensure regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Furthermore, it may provoke an allergic skin reaction.[1]
Recommended Personal Protective Equipment
Proper PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling aromatic and heterocyclic compounds. Ensure gloves are inspected for integrity before each use. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Essential to prevent eye contact with this compound powder or solutions, which can cause serious irritation.[1] A face shield may be necessary when there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area | All handling of powdered this compound should be performed in a certified chemical fume hood to avoid inhalation of dust.[1] |
Safe Handling and Operations Workflow
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following diagram outlines the recommended workflow from receiving to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol details the steps for safely preparing a stock solution of this compound from its powdered form. This procedure should be performed in a chemical fume hood.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Pre-procedure Checklist:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don appropriate PPE as outlined in Table 1.
-
Prepare all necessary materials and label tubes in advance.
-
-
Weighing this compound:
-
Place a weigh boat on the analytical balance and tare.
-
Carefully weigh the desired amount of this compound powder. For a 1 mL, 10 mM solution, you will need approximately 3.18 mg (Molecular Weight: 318.29 g/mol ).
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed this compound powder into a pre-labeled sterile microcentrifuge tube.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube.
-
Securely cap the tube.
-
-
Mixing:
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be required to aid dissolution.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in a tightly sealed container. Refer to the product's technical data sheet for specific long-term storage recommendations.
-
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Spill Response
For minor spills of powdered this compound:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Cleanup:
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Using forceps, place the paper towel and absorbed material into a sealed container for hazardous waste.
-
Clean the spill area with soap and water.
-
-
Dispose: Dispose of all contaminated materials as hazardous waste.
For large spills, evacuate the area and contact your institution's environmental health and safety office immediately.
Disposal Plan
All this compound waste, including unused product, contaminated materials, and solutions, must be disposed of as hazardous chemical waste.
Waste Segregation and Disposal Workflow
The following diagram illustrates the process for proper waste disposal.
Caption: Waste segregation and disposal workflow for this compound.
Disposal Procedure:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all unused or waste solutions containing this compound in a compatible, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Sharps Waste: Dispose of any contaminated sharps (e.g., pipette tips) in a designated, puncture-proof sharps container.
-
Final Disposal: All waste containers must be sealed and disposed of through your institution's approved hazardous waste management program.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
